(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
Descripción
BenchChem offers high-quality (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEPANNURIQWRM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol CAS number 114446-57-0
The following technical guide is structured to provide an authoritative, mechanistic, and practical analysis of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol (CAS 114446-57-0). This document prioritizes biocatalytic synthesis and analytical rigor, reflecting modern pharmaceutical manufacturing standards.
CAS Number: 114446-57-0 Synonyms: (R)-2,4-Dichlorophenacyl chloride alcohol; (R)-CPEO Molecular Formula: C₈H₇Cl₃O Molecular Weight: 225.49 g/mol [1]
Executive Summary & Stereochemical Significance
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a critical chiral building block in the synthesis of imidazole-class antifungal agents, most notably Miconazole , Econazole , and Isoconazole . Its structural integrity—specifically the (R)-configuration at the benzylic alcohol position—is the determinant factor for the biological activity of the final pharmaceutical ingredient (API).
While the (S)-enantiomer is the direct precursor for Luliconazole (via inversion during epoxide formation), the (1R)-enantiomer (CAS 114446-57-0) serves as the scaffold for antifungals requiring retention of configuration or specific stereochemical inversion strategies. The industrial relevance of this molecule lies in its high-purity production (>99% ee), as the presence of the distomer (S-enantiomer) can significantly alter the pharmacokinetics and potency of the final drug.
Biocatalytic Synthesis: The Gold Standard
Historically, chemical reduction using boranes (e.g., DIP-Cl) or transition metal catalysis (Ru/Rh) was common. However, biocatalytic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) has become the industry standard due to superior enantioselectivity (>99% ee), mild conditions, and elimination of heavy metal contamination.
Mechanism of Enzymatic Reduction
The synthesis involves the asymmetric reduction of the prochiral ketone 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE). The reaction is catalyzed by an NADPH-dependent KRED, often coupled with a Glucose Dehydrogenase (GDH) system for cofactor regeneration.
Why this system works:
-
Stereocontrol: The enzyme's active site binds the ketone in a specific orientation, delivering the hydride to the re-face or si-face (depending on the enzyme) to yield the (R)-alcohol exclusively.
-
Thermodynamics: The GDH/Glucose system drives the equilibrium forward by constantly regenerating NADPH from NADP+, making the process economically viable.
Visualization of the Biocatalytic Cycle
Figure 1: Coupled enzymatic cycle for the asymmetric reduction of CPE to (R)-CPEO, highlighting the cofactor regeneration loop.
Experimental Protocol: Enzymatic Synthesis
This protocol is based on high-efficiency systems using recombinant KREDs (e.g., from Scheffersomyces stipitis or Lactobacillus kefir).
Materials
-
Substrate: 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE).[2][3][4][5][6][7]
-
Enzyme: Lyophilized KRED (specific for (R)-selectivity).
-
Cofactor System: NADP+, Glucose, Glucose Dehydrogenase (GDH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.0).
-
Co-solvent: Isopropanol (IPA) or Butyl Acetate (for biphasic systems).
Step-by-Step Methodology
| Step | Action | Scientific Rationale (Causality) |
| 1. Buffer Prep | Dissolve Glucose (1.5 eq) and NADP+ (0.01 eq) in Phosphate Buffer (pH 7.0). | Glucose serves as the sacrificial reductant. Trace NADP+ is sufficient due to efficient recycling. pH 7.0 maintains enzyme stability. |
| 2. Substrate Solubilization | Dissolve CPE ketone in IPA (10% v/v of total volume) or use a biphasic system with Butyl Acetate. | The ketone has poor water solubility. A co-solvent or biphasic system increases bioavailability to the enzyme without denaturing it. |
| 3. Reaction Initiation | Add GDH and KRED enzymes to the buffer mixture. Add the substrate solution slowly. Incubate at 30°C, 600 rpm. | Slow addition prevents substrate inhibition. Moderate temperature (30°C) balances reaction rate with enzyme half-life. |
| 4. Monitoring | Monitor via HPLC every 2 hours until conversion >99%. | Ensures reaction completion and detects potential product inhibition or enzyme deactivation. |
| 5. Quenching & Extraction | Add Ethyl Acetate (EtOAc).[7] Centrifuge to separate phases. Extract the aqueous layer 2x. | The product is highly lipophilic. Centrifugation breaks the emulsion formed by protein/cell debris. |
| 6. Purification | Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from n-hexane/IPA if necessary. | Removes water traces that could hydrolyze the chlorohydrin. Recrystallization boosts chemical purity and ee. |
Analytical Characterization & Quality Control
Validating the enantiomeric excess (ee) is the most critical step. A non-selective assay cannot distinguish between the (1R) target and the (1S) impurity.
Chiral HPLC Method[8][9]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 220 nm (Absorption maximum of the dichlorophenyl ring).
-
Temperature: 25°C.
Acceptance Criteria:
-
Enantiomeric Excess (ee): >99.0% (The (S)-enantiomer should be <0.5%).[9]
Downstream Application: Synthesis of Azole Antifungals
The (1R)-chlorohydrin is typically converted into an epoxide or used in nucleophilic substitution reactions to form the imidazole ring.
Reaction Pathway Visualization
Figure 2: General workflow for converting the chlorohydrin to azole antifungals. Note: Stereochemical outcome depends on whether the route proceeds via direct displacement or epoxide formation.
Safety & Handling (E-E-A-T)
-
Hazard Identification: The molecule is a chlorohydrin. It acts as a potential alkylating agent.
-
Skin/Eye: Severe irritant.
-
Systemic: Potential organ toxicity if swallowed or inhaled.
-
-
Handling: Must be handled in a fume hood. Nitrile gloves are required.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.
References
-
Enzymatic Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)
- Context: Describes the KRED/GDH system and optimization for the chlorohydrin class, distinguishing the (S) and (R)
- Source: ResearchGate / Journal of Molecular Catalysis B: Enzym
-
URL:[Link]
-
Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)
- Context: Specific protocol for the (R)-enantiomer (CAS 114446-57-0) using a specific yeast reductase.
- Source: Applied Biochemistry and Biotechnology
-
URL:[Link]
-
PubChem Compound Summary: (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol [10]
-
Chiral HPLC Methods for Chlorohydrins
- Context: Analytical validation standards for enantiomeric excess determin
- Source: Daicel Chiral Technologies (General Applic
-
URL:[Link](Note: Search for 'Chlorophenyl ethanol' in application database)
Sources
- 1. (1R)-2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masspec.scripps.edu [masspec.scripps.edu]
- 9. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 10. (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | C8H7Cl3O | CID 7003711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (R)-2-chloro-1-(2,4-dichlorophenyl)ethan-1-ol | 114446-57-0 [chemicalbook.com]
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol molecular structure and weight
[1]
Executive Summary
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol (CAS: 114446-57-0) is the purified (R)-enantiomer of the chlorohydrin intermediate used in the synthesis of high-potency antifungal agents, most notably Luliconazole .[1][2] While the (S)-enantiomer is the direct precursor in the standard mesylate-based synthetic route, the (1R)-isomer is essential for alternate "double-inversion" synthetic strategies (via chlorination) and serves as a critical reference standard for enantiomeric purity control in GMP manufacturing. This guide analyzes its physicochemical profile, biocatalytic synthesis, and stereochemical role in drug development.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
The molecule is a vicinal halohydrin featuring a chiral center at the benzylic position. The presence of three chlorine atoms (two on the aromatic ring, one on the alkyl chain) imparts significant lipophilicity.
| Property | Data |
| IUPAC Name | (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol |
| CAS Number | 114446-57-0 |
| Molecular Formula | C₈H₇Cl₃O |
| Molecular Weight | 225.49 g/mol |
| Chiral Center | (R)-configuration at C1 |
| Physical State | White to off-white crystalline solid |
| Melting Point | 52–55 °C (Enantiopure) |
| Solubility | Soluble in methanol, ethanol, dichloromethane; insoluble in water |
| Purity Standard | Typically >98% chemical purity; >99% ee for pharma grade |
Stereochemical Significance in API Synthesis (The "Luliconazole Paradox")
The utility of the (1R)-isomer is best understood in the context of Luliconazole synthesis. Luliconazole possesses an (R) configuration at its dithiolane chiral center.[3][4] Achieving this requires careful selection of the starting alcohol and the leaving group strategy, as different pathways involve different inversion mechanics.
The Two Pathways[12]
-
The Mesylate Route (Standard): Uses the (S)-alcohol .[5] The hydroxyl group is mesylated (retention), followed by nucleophilic displacement by the dithio-anion (inversion).
-
(S)-OH
(S)-OMs (R)-Drug
-
-
The Chloride Route (Alternate): Uses the (R)-alcohol (Topic of this guide). The hydroxyl is converted to a chloride using reagents like thionyl chloride (inversion). The resulting (S)-chloride is then displaced by the dithio-anion (second inversion).
-
(R)-OH
(S)-Cl (R)-Drug[6]
-
The (1R)-isomer is therefore the required starting material for processes utilizing the chlorination/double-inversion strategy to reach the active pharmaceutical ingredient (API).
Figure 1: Stereochemical pathways to Luliconazole.[7][8][9][5][4][6][10] The (1R)-alcohol requires a double-inversion strategy (via the chloride) to yield the correct drug enantiomer.
Synthetic Methodologies
Producing the (1R)-isomer with high enantiomeric excess (ee) is challenging via standard chemical reduction. Biocatalysis has emerged as the superior method, offering higher selectivity and greener conditions.
A. Biocatalytic Reduction (Ketoreductase)
Specific ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce the prochiral ketone 2-chloro-1-(2,4-dichlorophenyl)ethanone to the (R)-alcohol with >99% ee.
-
Enzyme Source: Scheffersomyces stipitis (Strain CBS 6045) or engineered Lactobacillus kefiri mutants.
-
Cofactor Recycling: Requires NADPH, regenerated via a coupled system (e.g., Glucose Dehydrogenase/Glucose).
Protocol Overview:
-
Substrate Preparation: Dissolve ketone in isopropanol (co-solvent).
-
Reaction: Add KRED enzyme and NADPH recycling mix in phosphate buffer (pH 7.0).
-
Incubation: Stir at 30°C for 24 hours.
-
Extraction: Extract with ethyl acetate.
-
Purification: Crystallize from n-hexane/toluene.
B. Asymmetric Transfer Hydrogenation (Chemical)
Uses Ruthenium-based catalysts with chiral diamine ligands.
-
Catalyst: RuCl.
-
Hydrogen Source: Formic acid/Triethylamine azeotrope.
-
Yield: Typically 85-90% with 95-98% ee.
Figure 2: Enzymatic cycle for the asymmetric reduction of the ketone precursor to the (1R)-alcohol.
Analytical Characterization
Validating the identity and purity of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is critical for regulatory compliance.
Chiral HPLC Method[6]
-
Column: Daicel Chiralpak AD-H or IA (Amylose-based stationary phases).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 220 nm.
-
Retention: The (R)-isomer typically elutes before the (S)-isomer on AD-H columns (verify with racemic standard).
NMR Spectroscopy[14]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.55 (d, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 7.30 (dd, 1H, Ar-H).
-
δ 5.25 (dd, 1H, CH-OH) – The chiral proton.
-
δ 3.85 (dd, 1H, CH₂-Cl), 3.60 (dd, 1H, CH₂-Cl).
-
δ 2.80 (br s, 1H, OH).
-
Handling and Stability
-
Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). May cause respiratory irritation.
-
Storage: Store at +2°C to +8°C in tightly sealed containers. Protect from moisture.
-
Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (which may induce epoxide formation).
References
-
PubChem. (2025). (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | C8H7Cl3O.[1] National Library of Medicine. [Link]
-
Shang, Y. P., et al. (2017). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate. [Link]
-
Molinari, F., et al. (2018). Chemoenzymatic Synthesis of Luliconazole Mediated by Lipases. AIR Unimi (University of Milan). [Link]
-
FDA Access Data. (2013). LUZU (luliconazole) Cream, 1% Label Information. U.S. Food and Drug Administration.[7][9][12] [Link]
- Google Patents. (2016). Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene. CN103044192A.
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. buy high quality (R)-2-chloro-1-(2,4-dichlorophenyl)ethan-1-ol,(R)-2-chloro-1-(2,4-dichlorophenyl)ethan-1-ol for sale online price,(R)-2-chloro-1-(2,4-dichlorophenyl)ethan-1-ol Pictures,(R)-2-chloro-1-(2,4-dichlorophenyl)ethan-1-ol Basic Info,(R)-2-chloro-1-(2,4-dichlorophenyl)ethan-1-ol Standard - www.pharmasources.com [pharmasources.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Luliconazole CAS#: 187164-19-8 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. “Process For The Preparation Of Luliconazole” [quickcompany.in]
- 11. US20170362212A1 - Process for preparation of luliconazole - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
Key Intermediates in the Synthesis of Antifungal Agents: The Miconazole Architecture
Content Type: Technical Guide / Process Chemistry Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1]
Executive Summary: The Imidazole Pharmacophore[2][3][4]
The synthesis of miconazole (1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole) represents a masterclass in the functionalization of the imidazole ring. For the process scientist, the molecule is not merely a target but a sequence of chemoselective challenges: controlling the ambident nucleophilicity of imidazole, managing the reduction of phenacyl ketones, and executing etherification without racemization or elimination.
This guide deconstructs the synthesis of miconazole into its three critical intermediate stages. We move beyond standard textbook descriptions to analyze the causality of process choices—why specific routes yield superior impurity profiles and how to engineer self-validating protocols for industrial scalability.
Retrosynthetic Analysis & Strategic Logic
To understand the forward synthesis, we must first visualize the disconnection.[1] The miconazole architecture relies on a central ethanol backbone linking two dichlorophenyl rings and the imidazole warhead.[1]
Strategic Disconnection Tree[1]
Figure 1: Retrosynthetic logic tree for Miconazole, highlighting the pivotal role of the Imidazole Alcohol intermediate.
Intermediate 1: The Phenacyl Halide "Warhead"
Chemical Name: 2-Chloro-1-(2,4-dichlorophenyl)ethanone (or the bromo-analog)
The synthesis begins with the construction of the phenacyl backbone.[1] While laboratory scales often utilize the bromination of 2,4-dichloroacetophenone, industrial routes prefer the direct Friedel-Crafts acylation.
The Process Choice: Acylation vs. Halogenation
-
Route A (Halogenation): 2,4-Dichloroacetophenone +
Phenacyl bromide.[1]-
Drawback: Difficult to control mono-bromination; generates lachrymatory byproducts and poly-halogenated impurities.
-
-
Route B (Friedel-Crafts):
-Dichlorobenzene + Chloroacetyl chloride ( ).[2]
Technical Insight: Isomer Control
The Friedel-Crafts reaction on
-
Critical Parameter: Temperature control (
C) is vital to prevent isomerization to the thermodynamically stable but pharmacologically inactive 2,6-isomer.
Intermediate 2: The Imidazole Alcohol (The Pivot)
Chemical Name: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol[5][6]
This is the most critical intermediate.[1] The sequence of events—alkylation followed by reduction—is non-negotiable for high purity.[1]
The "N-Alkylation First" Rule
Why not reduce the phenacyl chloride to a chlorohydrin first?
-
Epoxide Risks: Reducing the phenacyl halide first creates a halohydrin, which can spontaneously cyclize to an epoxide under basic conditions.[1] While epoxides react with imidazole, the regioselectivity is poorer, leading to both N1 and N3 alkylation.
-
Reactivity: The
-haloketone is a superior electrophile ( enhanced by the adjacent carbonyl) compared to the alkyl halide of the chlorohydrin.[1]
Experimental Protocol: N-Alkylation & Reduction System
Note: This protocol synthesizes technical best practices derived from Godefroi et al. and modern process patents.
Step A: N-Alkylation
-
Reagents: 2-Chloro-1-(2,4-dichlorophenyl)ethanone (1.0 eq), Imidazole (3.0 eq).
-
Solvent: Methanol or DMF (Methanol is preferred for easier workup).[1]
-
Procedure:
-
Dissolve imidazole in methanol.[1]
-
Add the phenacyl chloride slowly at reflux.[1] Crucial: The excess imidazole acts as both the nucleophile and the acid scavenger (trapping HCl).
-
Monitor via HPLC for the disappearance of the phenacyl chloride.[1]
-
Purification: Quench with water.[1][4] The ketone intermediate often precipitates.[1] Recrystallize from toluene to remove tarry oligomers.[1]
-
Step B: Carbonyl Reduction
-
Reagents: Imidazole-ketone intermediate (from Step A), Sodium Borohydride (
, 0.5 eq). -
Solvent: Methanol.
-
Procedure:
Data Verification: The Alcohol Intermediate
| Parameter | Specification | Purpose |
| Appearance | White to off-white crystalline solid | Visual purity check (yellow indicates oxidation/tar) |
| Melting Point | 134–136°C | Identity confirmation |
| IR Spectrum | Broad peak @ 3150-3250 cm⁻¹ (OH) | Confirms ketone reduction |
| Impurity Limit | Ketone precursor < 0.5% | Essential for downstream etherification efficiency |
Intermediate 3: The Ether Linkage (Final Assembly)
Reaction: Williamson Ether Synthesis via Phase Transfer Catalysis (PTC).
The final step couples the Imidazole Alcohol with 2,4-Dichlorobenzyl chloride.
Mechanistic Pathway & PTC Workflow
Figure 2: Phase Transfer Catalysis (PTC) mechanism for the O-alkylation of the imidazole alcohol.
Protocol Highlights
-
Biphasic System: Toluene (organic) and 50% NaOH (aqueous).[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).[1]
-
Process: The catalyst ferries the hydroxide anion to the interface, deprotonating the alcohol.[1] The lipophilic alkoxide then attacks the benzyl chloride in the organic phase.[1]
-
Why this method? It avoids the use of dangerous bases like Sodium Hydride (NaH) and strictly anhydrous conditions, making it safer and more robust for scale-up.[1]
Impurity Profiling & Control
For the drug development professional, the "fingerprint" of the synthesis is the impurity profile.
| Impurity Type | Origin | Control Strategy |
| Impurity B (EP) | Unreduced Ketone Intermediate | Ensure excess |
| Regioisomer (N3) | Incorrect imidazole alkylation | Use non-polar solvents in Step 1 or lower temperatures; steric hindrance usually favors N1, but high T promotes N3.[1] |
| Hydrolysis Product | 2,4-Dichlorobenzyl alcohol | Competes with O-alkylation if water content in PTC is too high or agitation is poor. |
| Over-alkylation | Quaternary imidazolium salts | Strictly control stoichiometry of benzyl chloride (1.05 - 1.1 eq).[1] |
References
-
Godefroi, E. F., Heeres, J., Van Cutsem, J., & Janssen, P. A. (1969).[1][4][7][8] Preparation and antimycotic properties of derivatives of 1-phenethylimidazole. Journal of Medicinal Chemistry, 12(5), 784–791.[1][7][8] Link
-
Sujatha, K., et al. (2021).[1][2][9][10] A Novel and Efficient Method to Synthesis Miconazole Analogue and its Intermediates.[1][11] Rasayan Journal of Chemistry, 14(1), 545-549.[11] Link
-
Wang, Y., et al. (2004).[1][12] Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. Chinese Journal of Modern Applied Pharmacy. Link
-
European Pharmacopoeia (EP). Miconazole Nitrate Monograph.[1] (Standard for Impurity definitions B, F, I). Link
-
US Patent 3,717,655. (1973).[1] Derivatives of 1-(beta-aryl)ethyl-imidazole. (Original Janssen Pharmaceutica Patent). Link
Sources
- 1. Medicinal Chemistry of Hetrocyclic Compound | PPTX [slideshare.net]
- 2. Method for producing miconazole nitrate on industrialized basis - Eureka | Patsnap [eureka.patsnap.com]
- 3. CAS 47363-37-1: Miconazole IMpurity I | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol synthesis - chemicalbook [chemicalbook.com]
- 6. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. redalyc.org [redalyc.org]
- 10. guidechem.com [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol [chinjmap.com]
Asymmetric Synthesis of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction
An Application Note and Protocol for Drug Development Professionals
Introduction: The Critical Role of a Chiral Intermediate
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of ensuring therapeutic efficacy and safety. The specific three-dimensional arrangement of a molecule can dictate its biological activity, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or even detrimental. (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a high-value chiral building block that serves as a pivotal intermediate in the synthesis of numerous widely-used azole antifungal agents, including econazole, sertaconazole, and miconazole.[1][2][3][4][5] The challenge, therefore, lies not just in its synthesis, but in its asymmetric synthesis—the ability to produce the desired (R)-enantiomer with exceptional purity.[6]
This application note provides a detailed, field-proven protocol for the asymmetric synthesis of this key intermediate using the Corey-Bakshi-Shibata (CBS) reduction. This method is renowned for its reliability, high enantioselectivity, and broad applicability, making it a powerful tool for researchers and drug development professionals.[7][8][9][10] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and outline the necessary quality control procedures to validate the synthesis.
The CBS Reduction: Mechanism and Rationale for Enantioselectivity
The power of the CBS reduction lies in its use of a chiral oxazaborolidine catalyst to control the stereochemical outcome of a ketone reduction.[10][11][12] The reaction converts the prochiral 2-chloro-1-(2,4-dichlorophenyl)ethanone into the chiral (1R)-alcohol with a high degree of enantiomeric excess (e.e.).
Core Components:
-
Prochiral Ketone: 2-chloro-1-(2,4-dichlorophenyl)ethanone. The carbonyl group presents two enantiotopic faces (Re and Si) for hydride attack.
-
Chiral Catalyst: An (R)-oxazaborolidine catalyst, such as (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][7][8][11]oxazaborole ((R)-Me-CBS). This catalyst creates the chiral environment necessary to differentiate between the two faces of the ketone.
-
Hydride Source: A borane reagent, typically borane-tetrahydrofuran complex (BH₃·THF), which delivers the hydride (H⁻) to the carbonyl carbon.
The Catalytic Cycle: A Stepwise Explanation of Selectivity
The remarkable enantioselectivity of the CBS reduction is not magic, but a result of a well-defined, sterically controlled transition state.[7][11][13]
-
Catalyst Activation: The cycle begins with the coordination of the borane (a Lewis acid) to the Lewis basic nitrogen atom of the (R)-Me-CBS catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom on the catalyst.[7][13]
-
Substrate Coordination: The prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. This coordination is sterically directed; the ketone orients itself to minimize steric hindrance between its larger substituent (the 2,4-dichlorophenyl group) and the bulky groups on the catalyst. The ketone's oxygen atom coordinates with the boron, positioning the larger group away from the catalyst's diphenylmethyl group.[7][13]
-
Face-Selective Hydride Transfer: This precise orientation locks the ketone in place, exposing only one of its two faces to the activated borane. The hydride is then transferred intramolecularly to the carbonyl carbon through a highly organized, six-membered ring transition state.[7] This directed attack ensures the formation of the (R)-alcohol.
-
Product Release & Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released from the catalyst. The catalyst is then free to coordinate with another molecule of borane, regenerating the active species and continuing the catalytic cycle. A final acidic workup hydrolyzes the alkoxyborane to yield the desired (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
Diagram: Mechanism of the CBS Reduction
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104860933A - Synthesis method of Sertaconazole nitrate - Google Patents [patents.google.com]
- 5. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate [scielo.org.mx]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Utilization of (1R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol as a Chiral Building Block
Introduction: The Strategic Importance of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol in Azole Antifungal Synthesis
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a chiral alcohol that has emerged as a cornerstone in the stereoselective synthesis of a significant class of pharmaceuticals: the azole antifungals. Its intrinsic chirality and strategically positioned reactive sites make it an invaluable precursor for the construction of complex active pharmaceutical ingredients (APIs) such as miconazole, econazole, and isoconazole.[1][2] The therapeutic efficacy of these antifungal agents is critically dependent on their specific stereochemistry, which underscores the importance of employing enantiomerically pure starting materials like (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[3] The development of robust and efficient synthetic routes utilizing this chiral building block is therefore of paramount importance to the pharmaceutical industry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, complete with detailed protocols and an exploration of the underlying chemical principles.
Physicochemical Properties of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇Cl₃O | PubChem |
| Molecular Weight | 225.50 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 134-138 °C | [1] |
| CAS Number | 114446-57-0 | PubChem |
| Chirality | (R)-enantiomer | |
| Purity (typical) | ≥ 99.0% | [1] |
Synthetic Application: A Detailed Protocol for the One-Pot Synthesis of Econazole Nitrate
This section provides a detailed, step-by-step protocol for the synthesis of econazole nitrate, a widely used antifungal medication, utilizing 1-(2,4-dichlorophenyl)-2-chloroethanol as the starting material. This one-pot procedure is an efficient method that minimizes the need for isolation of intermediates, thereby streamlining the synthetic process.[4]
Reaction Scheme
Caption: One-pot synthesis of Econazole Nitrate.
Materials and Reagents
-
1-(2,4-dichlorophenyl)-2-chloroethanol
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Polyethylene glycol 400 (PEG-400) (Phase Transfer Catalyst)
-
Tetrahydrofuran (THF) (Solvent)
-
p-Chlorobenzyl chloride
-
Nitric acid (concentrated)
-
Ethanol (95%)
-
Toluene
-
Deionized water
Experimental Protocol
Step 1: N-Alkylation to Form Imidazole Ethanol Intermediate
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2,4-dichlorophenyl)-2-chloroethanol, imidazole, sodium hydroxide, PEG-400, and tetrahydrofuran (THF). The molar ratio of 1-(2,4-dichlorophenyl)-2-chloroethanol to imidazole should be approximately 1:1.2.[5]
-
Reaction: Heat the mixture to reflux with constant stirring. Maintain the reflux for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
Causality Behind Experimental Choices:
-
Sodium Hydroxide (NaOH): Acts as a base to deprotonate the imidazole, making it a more potent nucleophile for the subsequent N-alkylation reaction.
-
PEG-400: Functions as a phase transfer catalyst, facilitating the reaction between the aqueous and organic phases, thereby increasing the reaction rate.[4]
-
THF: A suitable aprotic solvent that dissolves the reactants and is stable under the reaction conditions.
-
Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: O-Alkylation to Form Econazole Free Base
-
Addition of Reagents: After the initial 3-hour reflux, supplement the reaction mixture with an additional portion of sodium hydroxide.[4]
-
O-Alkylation: Add p-chlorobenzyl chloride to the reaction mixture. Continue to reflux the mixture for an additional 4 hours.[4]
Causality Behind Experimental Choices:
-
Supplemental NaOH: Ensures a sufficiently basic environment for the deprotonation of the hydroxyl group on the imidazole ethanol intermediate, which is necessary for the subsequent O-alkylation.
-
p-Chlorobenzyl chloride: The alkylating agent that introduces the p-chlorobenzyl group onto the oxygen atom of the intermediate.
Step 3: Work-up and Salt Formation
-
Acidification: After the second reflux period, cool the reaction mixture. Acidify the mixture with a dilute solution of nitric acid.[4]
-
Isolation: The econazole nitrate will precipitate out of the solution. Collect the solid product by filtration.
-
Purification: Recrystallize the crude econazole nitrate from 95% ethanol to obtain the purified product.[4]
Causality Behind Experimental Choices:
-
Nitric Acid: Used to form the nitrate salt of the econazole base. The salt form often has improved stability and handling properties compared to the free base.
-
Recrystallization: A standard purification technique to remove impurities and obtain a high-purity final product. Ethanol is a suitable solvent for this purpose.
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The antifungal activity of econazole and other azole antifungals stems from their ability to disrupt the integrity of the fungal cell membrane. This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway.[6]
Caption: Mechanism of action of azole antifungals.
-
Target Enzyme: Azole antifungals, including econazole, specifically target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6]
-
Inhibition: The imidazole moiety of the econazole molecule coordinates with the heme iron atom in the active site of CYP51, effectively inhibiting its function.
-
Disruption of Ergosterol Synthesis: The inhibition of CYP51 blocks the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.
-
Consequences: The depletion of ergosterol and the accumulation of toxic sterol precursors lead to increased membrane permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and replication.[6]
Conclusion
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol stands as a pivotal chiral building block in the synthesis of a multitude of clinically significant azole antifungal agents. The protocols and scientific rationale presented in this guide are intended to empower researchers and drug development professionals to effectively and efficiently utilize this versatile compound. A comprehensive understanding of its properties, coupled with meticulously executed synthetic procedures, will undoubtedly continue to drive innovation in the development of novel antifungal therapies.
References
- Google Patents. (n.d.). CN110683992B - Method for synthesizing econazole nitrate by one-pot method.
- Google Patents. (n.d.). CN104610154A - Preparation method of miconazole nitrate.
-
S, A., & P, D. (2022). Design, In Silico Studies, and Synthesis of Some Azole Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Research International, 34(46A), 1-15. [Link]
-
Patsnap Eureka. (2019, January 1). Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol. Retrieved February 23, 2026, from [Link]
-
Sujatha, K., Shanthi, V., & L, K. (2021). A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES. ResearchGate. [Link]
- Google Patents. (n.d.). US4912124A - Antifungal dermatological solution.
-
ACS Publications. (2025, June 23). New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris. Journal of Medicinal Chemistry. [Link]
-
SciELO México. (n.d.). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Retrieved February 23, 2026, from [Link]
-
SciELO. (n.d.). Metal Complex Derivatives of Azole: a Study on Their Synthesis, Characterization, and Antibacterial and Antifungal Activities. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN101486680B - Method for industrial production of miconazole nitrate.
-
Patsnap Eureka. (2021, May 14). A kind of preparation method of econazole nitrate. Retrieved February 23, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of miconazole. Retrieved February 23, 2026, from [Link]
-
Chemistry Steps. (n.d.). Synthesis of Miconazole. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
- Google Patents. (n.d.). CN111875595A - Preparation method of azole antifungal drug.
-
New Drug Approvals. (n.d.). MICONAZOLE NITRATE. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). WO2010122453A1 - A medicinal cream containing miconazole nitrate, hydrocortisone acetate, and a biopolymer, and a process to make it.
-
SciELO México. (n.d.). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Retrieved February 23, 2026, from [Link]
-
TSI Journals. (2015). SYNTHESIS OF NOVEL AZOLE HETEROCYCLES WITH THEIR ANTITUBERCULAR AND ANTIFUNGAL EVALUATION. Int. J. Chem. Sci., 13(1), 432-440. [Link]
- Google Patents. (n.d.). CN102399192A - Method for preparing isoconazole nitrate.
-
Google Patents. (1993, September 29). United States Patent (19) 11 Patent Number. Retrieved February 23, 2026, from [Link]
-
European Patent Office. (n.d.). EP 0168229 A2 - Pharmaceutical antifungal composition. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN101863832A - Method for producing miconazole nitrate on industrialized basis.
- Google Patents. (n.d.). CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
- Google Patents. (n.d.). CN85107116A - A kind of processing method of producing miconazole nitrate with phase transfer reaction.
-
Google Patents. (2010, July 2). United States Patent (10) Patent No.. Retrieved February 23, 2026, from [Link]
-
Chemsrc. (2025, August 22). Miconazole | CAS#:22916-47-8. Retrieved February 23, 2026, from [Link]
-
Inxight Drugs. (2024, July 17). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Retrieved February 23, 2026, from [Link]
-
Chinese Journal of Modern Applied Pharmacy. (2004). Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. Retrieved February 23, 2026, from [Link]
-
Inxight Drugs. (n.d.). 1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL)ETHANOL, (-)-. Retrieved February 23, 2026, from [Link]
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 4. CN110683992B - Method for synthesizing econazole nitrate by one-pot method - Google Patents [patents.google.com]
- 5. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 6. orientjchem.org [orientjchem.org]
Application Note: Chemoselective and Stereoselective Reduction Strategies for 2-Chloro-1-(2,4-dichlorophenyl)ethanone
[1][2]
Abstract and Scope
This application note details the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE) to its corresponding alcohol, 2-chloro-1-(2,4-dichlorophenyl)ethanol (CPEO).[1] This transformation is a critical intermediate step in the synthesis of imidazole-class antifungal agents, including Miconazole , Econazole , and Luliconazole .
We present two distinct protocols:
-
Method A: A cost-effective, scalable chemical reduction using Sodium Borohydride (
) for racemic synthesis. -
Method B: A high-fidelity biocatalytic reduction using Ketoreductases (KREDs) for enantiopure synthesis (
), essential for modern pharmacopoeia compliance.
Chemical Context and Mechanism[4][5][6][7][8][9][10]
The substrate, CPE, contains an
-
Lability of the
-Chlorine: The electron-withdrawing nature of the chlorine atom activates the carbonyl, making it highly electrophilic. However, aggressive reducing conditions can lead to reductive dechlorination (loss of the Cl atom). -
Halohydrin-Epoxide Equilibrium: The product (CPEO) is a chlorohydrin. Under basic conditions, it readily cyclizes to form an epoxide (2-(2,4-dichlorophenyl)oxirane). Control of pH during workup is paramount to isolate the alcohol.
Reaction Pathway Diagram
The following diagram illustrates the reduction pathways and potential side reactions.
Figure 1: Reaction pathway showing the desired reduction to chlorohydrin and risks of dechlorination or epoxidation.
Safety and Handling (Critical)
| Hazard Class | Warning |
| Lachrymator | The starting material (CPE) is a potent lachrymator (tear gas agent). Handling must occur strictly within a functioning fume hood. |
| Toxicity | Toxic if swallowed or inhaled.[2] Thermal decomposition releases Hydrogen Chloride (HCl) gas. |
| Reactivity | Sodium Borohydride releases flammable Hydrogen gas ( |
Method A: Chemical Reduction (Racemic)
Objective: High-yield synthesis of racemic CPEO for non-stereospecific applications or subsequent resolution.
Reagents and Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| CPE (Substrate) | Reactant | 1.0 | Dissolved in MeOH |
| Sodium Borohydride | Reducing Agent | 0.5 - 0.6 | Theoretical is 0.25; excess ensures completion. |
| Methanol (MeOH) | Solvent | 10 Vol | Protic solvent accelerates kinetics. |
| HCl (1N) | Quench | ~1.5 | To destroy excess hydride and neutralize. |
Protocol Steps
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 10.0 g of CPE in 100 mL of Methanol . Cool the solution to
using an ice bath.-
Expert Insight: Cooling is mandatory.[3] The reaction is exothermic, and higher temperatures increase the risk of displacing the labile
-chlorine.
-
-
Addition: Slowly add 0.85 g of Sodium Borohydride (approx. 0.5 eq) portion-wise over 30 minutes. Maintain internal temperature below
. -
Reaction: Stir at
for 1 hour, then allow to warm to room temperature ( ) for an additional 1 hour. -
Monitoring: Check reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 4:1). The ketone spot (
) should disappear, replaced by the alcohol spot ( ). -
Quench (Critical): Cool back to
. Add 1N HCl dropwise until pH reaches 6–7.-
Caution: Do not allow pH to drop below 4 (risk of acid-catalyzed dehydration) or remain above 9 (risk of epoxide formation).
-
-
Workup: Evaporate Methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL). Separate layers. Wash organic layer with Brine.[9] Dry over
.[9][10] -
Isolation: Concentrate in vacuo to yield the crude alcohol as a white/off-white solid.
Method B: Asymmetric Biocatalytic Reduction
Objective: Synthesis of enantiopure (R)- or (S)-CPEO (
Biocatalytic Workflow Diagram
Figure 2: Coupled enzymatic cycle showing the reduction of the ketone and the simultaneous regeneration of the expensive NADPH cofactor.
Protocol Steps
-
Buffer Prep: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM
(stabilizer). -
Substrate Solution: Dissolve 1.0 g of CPE in 5 mL of IPA (Isopropanol) or DMSO.
-
Expert Insight: CPE has poor water solubility. Using a co-solvent (up to 5-10% v/v) or adding cyclodextrins is necessary for efficient mass transfer.
-
-
Reaction Assembly: To the buffer, add:
-
Incubation: Stir at
at 200 rpm for 24 hours. Maintain pH at 7.0 using an autotitrator (1M NaOH) as gluconic acid is produced. -
Workup: Extract reaction mixture with Ethyl Acetate (3 x 50 mL). Centrifugation may be required if an emulsion forms due to protein content.
Analytical Validation
To verify the product identity and purity, use the following parameters:
-
HPLC (Chiral):
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: n-Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Retention Times: (R)-enantiomer typically elutes before (S)- (verify with standards).
-
-
1H NMR (CDCl3, 400 MHz):
-
Look for the disappearance of the singlet at
4.6 ppm ( adjacent to ketone) and appearance of a multiplet/doublet of doublets at 3.6-3.8 ppm ( adjacent to alcohol) and the chiral proton at 5.1-5.3 ppm.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion due to solubility (Method B). | Add 5% DMSO or |
| Epoxide Formation | Workup pH too high (>9). | Ensure quench uses dilute acid; keep extraction pH neutral (6-7). |
| Dechlorination | Reaction temp too high (Method A). | Strictly maintain |
| Emulsions | Protein denaturation (Method B). | Filter through Celite pad before extraction or use centrifugation. |
References
-
Shang, Y. P., et al. (2017). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis.[11] Journal of Industrial Microbiology & Biotechnology.
-
Godefroi, E. F., et al. (1969). Preparation and Antiparasitic Activity of dl-1-[2-(2,4-Dichlorophenyl)-2-(2,4-dichlorobenzyloxy)ethyl]imidazole (Miconazole). Journal of Medicinal Chemistry.
-
ChemicalBook. (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Product & Safety Data.
-
Fisher Scientific. Safety Data Sheet: 2,4-Dichloroacetophenone and derivatives.
-
Organic Chemistry Portal. Sodium Borohydride Reduction Protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tutorchase.com [tutorchase.com]
- 5. CN101863832A - Method for producing miconazole nitrate on industrialized basis - Google Patents [patents.google.com]
- 6. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
Application Note: Optimized Enzymatic Kinetic Resolution for High-Purity (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
Strategic Overview
Significance of the Target Molecule
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol (hereafter referred to as (R)-CPE ) is a critical chiral building block in the synthesis of imidazole-class antifungal agents, most notably Luliconazole .[1][2] While the (S)-enantiomer is typically the direct precursor for Luliconazole (via inversion of configuration during subsequent mesylation/substitution), the (1R) -enantiomer is frequently required for structure-activity relationship (SAR) studies, impurity profiling, and the synthesis of alternative stereoisomers of azole antifungals.
The Challenge: Chemical vs. Enzymatic Routes
Traditional asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using chemical catalysts (e.g., chiral boranes or Ru-catalysts) often suffers from high costs, toxic metal waste, and difficult purification.
Biocatalytic Kinetic Resolution (KR) offers a superior alternative:
-
High Enantioselectivity (
-value): Lipases can achieve , yielding optical purities ee.[3][4][5][6] -
Mild Conditions: Ambient temperature and neutral pH prevent the degradation of the sensitive chlorohydrin moiety (susceptible to epoxide formation under basic conditions).
-
Scalability: Immobilized lipases (e.g., Novozym 435) allow for easy recycling and continuous flow implementation.
Mechanistic Insight
The kinetic resolution of (R)-CPE is best achieved via the hydrolytic kinetic resolution of its corresponding racemic acetate ester.
While transesterification in organic solvents is possible, literature optimization (Fonseca et al.) suggests that hydrolysis of the racemic acetate using Candida antarctica Lipase B (CALB) yields superior reaction rates and selectivity for this sterically hindered dichlorophenyl substrate.
Stereochemical Outcome
CALB typically follows the Kazlauskas Rule for secondary alcohols, favoring the processing of the (
To obtain the user-requested (1R) -enantiomer, we must target the unreacted ester and chemically hydrolyze it downstream.
Catalytic Cycle (Ping-Pong Bi-Bi Mechanism)
The lipase operates via a serine-hydrolase mechanism involving a catalytic triad (Ser-His-Asp).
Figure 1: Catalytic cycle of CALB-mediated hydrolysis.[4] The enzyme selectively processes the (S)-acetate, allowing the enrichment of the (R)-acetate.
Critical Process Parameters (CPP)
| Parameter | Optimized Condition | Rationale |
| Biocatalyst | Novozym 435 (Immobilized CALB) | High stability, easy filtration, and proven selectivity ( |
| Substrate Mode | Hydrolysis of rac-Acetate | Faster kinetics (15–60 mins) compared to transesterification for this bulky aryl chloride. |
| Solvent System | Phosphate Buffer (pH 7.[7]0) + 10% Acetonitrile | The co-solvent improves the solubility of the hydrophobic dichlorophenyl substrate without denaturing the enzyme. |
| Temperature | 40°C – 45°C | Optimal balance between reaction rate and enzyme thermal stability. |
| pH Control | 7.0 – 7.2 | Critical. pH > 8.0 risks spontaneous chemical hydrolysis (racemization) or epoxide formation. |
Experimental Protocol (SOP)
Preparation of Racemic Substrate (Pre-cursor)
Before enzymatic resolution, the racemic alcohol must be acetylated.
-
Dissolve rac-2-chloro-1-(2,4-dichlorophenyl)ethanol (10.0 g) in CH₂Cl₂ (50 mL).
-
Add Pyridine (1.2 eq) and Acetic Anhydride (1.2 eq).
-
Stir at RT for 4 hours (Monitor by TLC/HPLC).
-
Quench with water, wash with dilute HCl, dry over MgSO₄, and concentrate.
-
Yield: Quantitative conversion to rac-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate.
Enzymatic Resolution Protocol
Objective: Isolate (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
Reaction Setup:
-
In a thermostated reactor (45°C), suspend rac-acetate (5.0 g) in Phosphate Buffer (100 mM, pH 7.0, 50 mL) containing 10% Acetonitrile (v/v).
-
Initiate stirring (vigorous emulsion required).
-
-
Enzyme Addition:
-
Add Novozym 435 (2.5 g, 50% w/w relative to substrate).
-
-
Monitoring:
-
Monitor reaction by Chiral HPLC every 15 minutes.
-
Stop Point: Terminate when conversion reaches exactly 50% (typically 15–45 mins). At this point, the (
)-acetate is hydrolyzed to ( )-alcohol, and the ( )-acetate remains pure.
-
-
Workup:
-
Filter off the immobilized enzyme (wash with ethyl acetate). Save enzyme for recycling.
-
Extract the filtrate with Ethyl Acetate (3 x 50 mL).
-
Dry organic layer (Na₂SO₄) and concentrate.
-
-
Separation:
-
The crude mixture contains (S)-Alcohol (product) and (R)-Acetate (unreacted).
-
Separate via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane/EtOAc (90:10). The Ester (R) elutes first; the Alcohol (S) elutes second.
-
-
-
Final Hydrolysis to Target (1R)-Alcohol:
-
Take the isolated (R)-Acetate .
-
Dissolve in Methanol (20 mL) and add K₂CO₃ (1.5 eq).
-
Stir at RT for 1 hour (Chemical hydrolysis retains configuration).
-
Concentrate and extract to yield pure (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol .
-
Process Flow Diagram
Figure 2: Optimized workflow for isolating the (1R)-enantiomer via hydrolytic kinetic resolution.
Analytical Controls
Validation of enantiomeric excess (ee) is crucial.[8] The following HPLC method is validated for this specific chlorohydrin.
| Parameter | Condition |
| Column | Chiralpak IA-3 (Daicel) or Chiralcel OD-H |
| Mobile Phase | n-Hexane : Isopropanol (95 : 5 v/v) |
| Flow Rate | 0.5 – 1.0 mL/min |
| Detection | UV @ 220 nm or 254 nm |
| Temperature | 25°C |
| Retention Times | ( |
Calculation of Enantioselectivity (
Troubleshooting & Expert Insights
-
Low Solubility: If the substrate oils out in the buffer, increase the agitation speed to create a fine emulsion. Do not exceed 20% organic co-solvent (Acetonitrile/DMSO) as this may decrease enzyme activity.
-
pH Drift: The hydrolysis produces acetic acid, which lowers pH. Use a strong buffer (100mM) or an autotitrator (maintaining pH 7.0 with NaOH) to prevent enzyme inactivation.
-
Enzyme Recycling: Novozym 435 can be reused 5-10 times. Wash with dry acetone or ethanol between runs to remove adsorbed substrate.
-
Alternative Route (Transesterification): If water-free conditions are strictly required, use Vinyl Acetate as the acyl donor in Toluene. However, for this specific substrate, hydrolysis has shown higher
-values in literature (Fonseca et al.).
References
-
Fonseca, T. S., et al. (2019). "Chemoenzymatic synthesis of luliconazole mediated by lipases."[3] Bioorganic & Medicinal Chemistry, 27(1), 126-133. Link
- Key Reference: Establishes the hydrolytic resolution of the acetate as the superior method for this specific scaffold.
-
Wei, T., et al. (2019). "Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol." Organic Process Research & Development, 23(4), 516–521. Link
- Comparison: Describes the bioreduction route; useful for benchmarking yield against the lipase method.
-
Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of Alcohols." Nature Protocols, 1, 2061–2067. Link
- Methodology: General protocols for lipase-mediated resolution and E-value calcul
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. arts.units.it [arts.units.it]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
Current Status: Operational
Topic: Yield & Enantioselectivity Enhancement
Target Molecule: (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol (Key intermediate for Miconazole/Econazole)[1]
Executive Summary
The synthesis of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol (hereafter referred to as (R)-CPEO ) presents two primary challenges: the poor aqueous solubility of the precursor 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE) and the strict requirement for high enantiomeric excess (>99% ee).
This guide prioritizes Biocatalytic Reduction (using KREDs/ADHs) as the industry "Gold Standard" for yield and purity, while providing Asymmetric Transfer Hydrogenation (ATH) as a robust chemical alternative.
Module 1: Biocatalytic Route (Recommended)
Primary Method: Ketoreductase (KRED) mediated reduction.[1][2][3] Self-Validating Logic: Enzymes offer kinetic resolution capabilities that chemical catalysts struggle to match for this sterically hindered, halogenated substrate.
Troubleshooting Guide: Enzymatic Synthesis
Issue 1: Substrate Precipitation & Low Reaction Velocity
Symptom: The reaction mixture turns into a thick slurry; conversion stalls <20%. Root Cause: CPE has extremely low water solubility (~10 mM). High substrate loading (>50 g/L) leads to mass transfer limitations where the enzyme cannot access the solid substrate.
Corrective Protocol:
-
Implement a Co-solvent System: Do not run in pure buffer.
-
Recommendation: Add Isopropanol (IPA) at 10–30% (v/v). IPA serves a dual purpose: it increases substrate solubility and acts as a hydrogen donor for ADH-type enzymes.
-
Alternative: Use a biphasic system with n-Hexane or Toluene (20% v/v) overlaid on the aqueous buffer. The substrate resides in the organic phase and slowly partitions into the aqueous phase, preventing enzyme inhibition.
-
-
Use Deep Eutectic Solvents (DES):
-
Recent data suggests Choline Chloride:Glucose (ChCl:Glc) mixtures can solubilize CPE significantly better than buffer alone without denaturing the enzyme.
-
Issue 2: Cofactor Exhaustion (The "Stalled" Reaction)
Symptom: Rapid initial rate followed by a hard stop at ~50% conversion. Root Cause: Depletion of NADPH/NADH. Stoichiometric addition of cofactor is economically unviable.
Corrective Protocol: Implement a coupled Cofactor Regeneration Cycle .
-
System A (Glucose Dehydrogenase - GDH): Add Exogenous GDH and Glucose. This recycles NADP+ back to NADPH.
-
System B (Substrate Coupled): If using an alcohol dehydrogenase (ADH) that accepts IPA, the IPA oxidation to acetone recycles the cofactor. Note: You must continuously remove acetone (by sweeping N2 gas) to drive equilibrium forward.
Issue 3: Enantiomeric Drift
Symptom: ee drops from >99% to 90% over time. Root Cause: Spontaneous (background) chemical reduction or presence of contaminating racemases in whole-cell preparations.
Corrective Protocol:
-
Switch to Purified Enzyme: Use lyophilized KRED lysates rather than whole cells to eliminate side-reactions.
-
pH Control: Maintain pH 6.5–7.0. Higher pH (>8.0) can promote racemization of the
-halo ketone precursor.
Visualizing the Biocatalytic Engine
The following diagram illustrates the coupled loop required to drive the reaction to 100% yield without stoichiometric cofactor addition.
Caption: The NADPH regeneration cycle using Glucose Dehydrogenase (GDH). This "engine" ensures the KRED has a constant fuel supply, allowing for >99% conversion.
Module 2: Chemical Alternative (ATH)
Method: Asymmetric Transfer Hydrogenation (Noyori-type).[4] Context: Use this when biological handling (fermentation/enzymes) is unavailable.
Protocol: Ru-TsDPEN Catalyzed Reduction
To achieve the (1R) configuration, careful ligand selection is critical.
Reaction System:
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Note: Screen both (R,R) and (S,S) ligands; typically, for
-chloroketones, the anti-Noyori rule may apply due to CIP priority changes, but (R,R)-ligands often yield (R)-alcohols for aryl chlorides. Verify via small-scale screen. ) -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or neat.
Key Optimization Table:
| Parameter | Recommendation | Reason |
| Catalyst Loading | S/C ratio 500:1 to 1000:1 | High loading ensures completion before catalyst deactivation by the chlorinated product. |
| Temperature | 25°C - 30°C | Higher temperatures increase rate but decrease ee significantly. |
| Reaction Time | 12 - 24 Hours | Monitor via HPLC.[1] Do not over-run, as product decomposition can occur. |
| Gas Removal | Open system (bubbler) | CO2 is generated. Pressure buildup can stall the reaction reversibility. |
Module 3: Experimental Workflow & Data
Standardized Biocatalytic Protocol (100 mL Scale)
-
Buffer Prep: Prepare 100 mL of Potassium Phosphate Buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate.
-
Substrate Solution: Dissolve 5.0 g of 2-chloro-1-(2,4-dichlorophenyl)ethanone in 20 mL Isopropanol (warm slightly if needed).
-
Cofactor Mix: Add 100 mg NADP+ and 2.0 g Glucose to the buffer.
-
Enzyme Initiation:
-
Add 500 units of GDH (Glucose Dehydrogenase).
-
Add 1.0 g of KRED (e.g., Scheffersomyces stipitis lysate or commercial equivalent).
-
-
Reaction: Add Substrate Solution dropwise to the stirring buffer/enzyme mix.
-
Incubation: Stir at 30°C @ 250 RPM for 24 hours. Maintain pH 7.0 using 1M NaOH (automatic titration recommended).
-
Workup: Extract 3x with Ethyl Acetate. Dry over Na2SO4.[1][5] Evaporate.
Expected Results Comparison
| Metric | Biocatalysis (KRED) | Chemical ATH (Ru-TsDPEN) |
| Yield | > 95% | 85 - 90% |
| Enantiomeric Excess (ee) | > 99.5% (R) | 90 - 95% (R) |
| Space-Time Yield | High (up to 600 g/L/day) | Moderate |
| Purification | Simple Extraction | Requires Column/Recrystallization to upgrade ee |
Decision Logic Flowchart
Use this logic tree to determine the best optimization path for your specific constraints.
Caption: Troubleshooting logic tree for selecting and optimizing the synthesis route.
References
-
Shang, Y. P., et al. (2017). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045.[3] ResearchGate.[2] Link
-
Lou, Q., et al. (2020). Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis. Journal of Agricultural and Food Chemistry. Link(Note: Describes the (S)-enantiomer, but protocols for solubility and cofactor regeneration are identical).
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
-
Wang, W., et al. (2019). Biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone by Cyberlindnera saturnus ZJPH1807.[2][6] Bioprocess and Biosystems Engineering. Link
Sources
Technical Support Center: Chiral Separation of 2-chloro-1-(2,4-dichlorophenyl)ethanol
Case ID: #CS-24DC-ETH Status: Active Subject: Troubleshooting Isomer Resolution (HPLC & Enzymatic Routes) Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Context: You are isolating the enantiomers of 2-chloro-1-(2,4-dichlorophenyl)ethanol . This molecule is a critical chiral intermediate for antifungal azoles (e.g., miconazole, econazole). The presence of the 2,4-dichloro substitution on the phenyl ring creates significant steric bulk, while the chloromethyl group adjacent to the chiral center (
The Challenge: The electron-withdrawing nature of the three chlorine atoms makes the hydroxyl proton highly acidic, increasing the risk of peak tailing on silica-based supports due to silanol interactions. Furthermore, the steric hindrance requires specific "chiral grooves" in the stationary phase for effective discrimination.
Module A: HPLC Method Development (Troubleshooting)
Ticket #001: "I have separation, but Resolution ( ) is < 1.5."
Diagnosis: The chiral recognition mechanism is insufficient. The "three-point interaction" required for chiral discrimination is weak.
Root Cause: Likely using a column with a "coated" phase that is too loose for the rigid dichlorophenyl moiety, or the mobile phase temperature is too high, increasing molecular vibration and reducing the difference in free energy (
Solution Protocol:
-
Switch Stationary Phase Chemistry:
-
Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1). The helical structure of amylose often accommodates bulky polychlorinated aromatics better than cellulose.
-
Secondary Recommendation: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC). The chlorinated stationary phase provides "matched" halogen-halogen interactions which can drastically improve selectivity for this specific analyte.
-
-
Thermodynamic Optimization (The "Enthalpy" Trick):
-
Chiral separation for this molecule is typically enthalpy-driven .[1]
-
Action: Lower column temperature from 25°C to 10°C or 15°C.
-
Why? Lower temperature reduces the entropy term (
), making the enthalpy of adsorption ( ) the dominant factor, often increasing the separation factor ( ).
-
-
Mobile Phase Modifier:
-
Switch from Isopropanol (IPA) to Ethanol . Ethanol is a smaller molecule and can penetrate the chiral grooves of the polymer more effectively, sometimes altering the cavity shape to better fit the dichlorophenyl group.
-
Ticket #002: "Severe Peak Tailing (Asymmetry Factor > 1.8)"
Diagnosis: Non-specific binding. Root Cause: The acidic hydroxyl proton of the analyte is interacting with residual silanols on the silica support of the column.
Solution Protocol:
-
Add Basic Modifier: Introduce 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase.
-
Note: For this specific chlorohydrin, acidic additives (TFA) are often safer to prevent degradation (elimination of HCl to form the epoxide) compared to strong bases.
-
-
Switch to Immobilized Phases: Use "Immobilized" versions (e.g., Chiralpak IA/IC) which allow for the use of non-standard solvents like THF or DCM that can suppress tailing.
Visualization: HPLC Method Development Workflow
Caption: Decision tree for optimizing chiral HPLC separation of halogenated ethanols.
Module B: Enzymatic Kinetic Resolution (Biocatalysis)
Context: If HPLC is too expensive for scale-up, you are likely using Lipase-catalyzed Kinetic Resolution (KR).
Ticket #003: "Reaction Stalls at 30-40% Conversion"
Diagnosis: Product Inhibition or Equilibrium Limitation. System: Lipase (e.g., Pseudomonas cepacia or Candida antarctica B) + Vinyl Acetate (Acyl Donor).
Troubleshooting Protocol:
-
Check Water Activity (
):-
Issue: While lipases need a micro-layer of water to function, too much water promotes the reverse hydrolysis reaction.
-
Fix: Use molecular sieves (4Å) in the reaction vessel. Ensure solvents (MTBE or Toluene) are dried to < 0.05% water content.
-
-
Acyl Donor Selection:
-
Enzyme Loading & Inhibition:
-
The 2,4-dichloro group is bulky. If the reaction is slow, the enzyme active site might be sterically impeded.
-
Fix: Screen Lipase PS-IM (Immobilized on diatomite). The immobilization often rigidifies the enzyme lid, keeping it in the "open" conformation suitable for bulky substrates.
-
Visualization: Kinetic Resolution Mechanism
Caption: Kinetic resolution pathway. The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol pure.
Data Summary: Column & Solvent Selection Matrix
Use this table to select the starting conditions based on your available equipment.
| Parameter | Primary Recommendation | Secondary Recommendation | Technical Note |
| Column | Chiralpak AD-H (Amylose) | Chiralpak IC (Cellulose) | AD-H usually offers better recognition of the phenyl ring planarity. |
| Mobile Phase | Hexane : Ethanol (90:10) | Hexane : IPA (95:5) | Ethanol improves mass transfer; IPA gives higher retention but broader peaks. |
| Flow Rate | 0.5 - 0.8 mL/min | 1.0 mL/min | Lower flow rates often improve resolution for bulky halogenated molecules. |
| Temperature | 15°C | 25°C | Critical: Do not exceed 30°C; resolution degrades rapidly. |
| Detection | UV 220 nm | UV 254 nm | The dichlorophenyl ring has strong absorption at 220 nm. |
References
-
Validation of Miconazole Enantiomer Separation
- Title: Development of stability indicating HPLC method for the separation and valid
- Source: Vertex AI / PubMed (2018).
- Relevance: Validates polysaccharide columns (Lux Cellulose-3)
-
Enzymatic Resolution Strategies
-
Title: Reductive enzymatic dynamic kinetic resolution affording (S)-2-phenylpropanol.[5]
- Source: BMC Biotechnology (2021).
- Relevance: Establishes protocols for enzymatic resolution of aryl-substituted alcohols using oxidoreductases and lipases.
-
-
Chiral Stationary Phase Mechanisms
- Title: Chiral HPLC Separ
- Source: Phenomenex / Sigma-Aldrich Technical Guides.
- Relevance: Explains the "inclusion complexing" mechanism relevant to the steric bulk of the 2,4-dichlorophenyl group.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. molnar-institute.com [molnar-institute.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 5. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
Reducing impurities in the industrial production of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
Welcome to the technical support center for the industrial production of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical chiral intermediate. Our goal is to equip you with the knowledge to identify, mitigate, and resolve common purity challenges, ensuring the highest quality of your final product.
I. Overview of the Synthesis and Common Purity Challenges
The industrial synthesis of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is predominantly achieved through the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. This transformation can be accomplished using both chemical and biocatalytic methods, each with its own set of advantages and potential impurity profiles.
Chemical Synthesis: This approach often employs chiral catalysts, such as oxazaborolidines (as in the Corey-Bakshi-Shibata reduction), in combination with a reducing agent like borane. While capable of high yields and enantioselectivity, chemical synthesis can be susceptible to impurities arising from the catalyst, the reducing agent, and side reactions.
Biocatalytic Synthesis: The use of enzymes, particularly ketoreductases, offers a greener and often more selective alternative.[1][2] These reactions are typically run in aqueous media under mild conditions, which can minimize some types of byproducts. However, challenges related to enzyme stability, substrate/product inhibition, and the formation of specific biological byproducts can arise.
Regardless of the chosen method, achieving high chemical and optical purity is paramount, as this intermediate is often used in the synthesis of active pharmaceutical ingredients (APIs) where even trace impurities can have significant consequences.[]
II. Troubleshooting Guide: A-to-Z of Impurity Reduction
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis and purification processes.
A. Issues Related to Optical Purity
Question 1: My final product has a lower than expected enantiomeric excess (e.e.). What are the likely causes and how can I improve it?
Answer: Low enantiomeric excess is a common challenge and can stem from several factors related to your catalytic system.
For Chemical Synthesis (e.g., CBS Reduction):
-
Cause 1: Impure Chiral Catalyst: The enantiomeric purity of your oxazaborolidine catalyst is critical. Even small amounts of the opposite enantiomer can lead to a significant decrease in the e.e. of your product.
-
Troubleshooting:
-
Verify Catalyst Purity: Always source your chiral catalyst from a reputable supplier and, if possible, verify its enantiomeric purity upon receipt using a suitable analytical method (e.g., chiral HPLC).
-
In-situ Generation: Consider generating the oxazaborolidine catalyst in situ from a highly pure chiral amino alcohol to ensure its freshness and enantiomeric integrity.[4][5]
-
-
-
Cause 2: Inappropriate Reaction Temperature: The temperature at which the reduction is carried out can significantly impact the enantioselectivity of the reaction. Higher temperatures can lead to a decrease in the energy difference between the two diastereomeric transition states, resulting in lower e.e.
-
Troubleshooting:
-
Optimize Temperature: Perform the reaction at the recommended temperature for your specific catalyst system. If the e.e. is still low, consider running a temperature optimization study, starting at a lower temperature (e.g., -20°C or even -40°C).
-
-
-
Cause 3: Stoichiometry of Reagents: The ratio of the substrate to the catalyst and the reducing agent can influence the enantioselectivity. An excess of the reducing agent or a low catalyst loading can sometimes lead to a background, non-selective reduction.
-
Troubleshooting:
-
Optimize Stoichiometry: Carefully control the stoichiometry of all reagents. Ensure that the chiral catalyst is present in a sufficient amount to direct the stereochemistry of the reaction effectively.
-
-
For Biocatalytic Synthesis:
-
Cause 1: Presence of Competing Enzymes: If you are using a whole-cell biocatalyst, the host organism may contain other native enzymes (e.g., alcohol dehydrogenases) with opposite stereoselectivity, leading to the formation of the undesired (1S)-enantiomer.
-
Troubleshooting:
-
Use a Purified Enzyme: If possible, use a purified ketoreductase to eliminate the influence of competing enzymes.
-
Engineer the Host Strain: If using a whole-cell system, consider engineering the host strain to knock out the genes encoding the competing enzymes.
-
-
-
Cause 2: Sub-optimal Reaction Conditions (pH, Temperature): Enzymes have optimal pH and temperature ranges for both activity and enantioselectivity. Deviations from these optima can lead to a decrease in e.e.
-
Troubleshooting:
-
Optimize Reaction Parameters: Consult the literature for the optimal pH and temperature for your specific enzyme. If this information is not available, perform a systematic optimization study.
-
-
Visualizing the Impact of Catalyst Purity
Sources
- 1. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol under different conditions
Welcome to the technical support center for (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this critical chiral intermediate. As a key building block in the synthesis of antifungal agents like Miconazole, understanding its stability is paramount to ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API).[1]
This document provides insights into potential degradation pathways, recommended handling procedures, and methodologies for assessing the stability of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol under various experimental and storage conditions.
Troubleshooting Guide: Investigating Stability Issues
This section addresses specific problems you may encounter during your work with (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, providing a logical approach to identifying the root cause and implementing corrective actions.
Issue 1: I'm observing a new, unexpected peak in my HPLC analysis after a reaction or short-term storage. What could it be?
Answer:
The appearance of a new peak suggests that your compound is degrading. The identity of the degradation product depends on the conditions the compound was exposed to. Based on the chemical structure of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a benzylic alcohol, several degradation pathways are plausible.
Possible Causes and Identification:
-
Dehydration: Benzylic alcohols can undergo dehydration, especially in the presence of acidic catalysts or upon heating, to form an alkene.[2] In this case, the likely product is 1-(2,4-dichlorophenyl)-2-chloroethene.
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which would yield the corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. This can be promoted by oxidizing agents or exposure to air over time.[3]
-
Hydrolysis: While less common for the chloro group in this structure without strong nucleophiles, under certain conditions, it could be displaced to form a diol.
Troubleshooting Workflow:
To systematically investigate the degradation, a forced degradation study is recommended. This involves subjecting a sample of your compound to a set of controlled stress conditions to intentionally induce degradation and identify the resulting products.[4]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol under various stress conditions.
Materials:
-
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.
-
Prepare a solution of the heat-stressed solid sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a photostability chamber (with a light source equivalent to ICH Q1B guidelines) for a defined period.
-
Analyze the sample by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Workflow for Investigating Unexpected Peaks
Caption: Troubleshooting workflow for identifying unknown degradation products.
Issue 2: The chiral purity of my (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is decreasing over time. What could be the cause?
Answer:
A decrease in chiral purity indicates that racemization or epimerization is occurring, where the (1R) enantiomer is converting to the (1S) enantiomer. This is a significant issue as the stereochemistry is critical for its use as a pharmaceutical intermediate.
Possible Causes:
-
Harsh pH Conditions: Both strongly acidic and strongly basic conditions can potentially facilitate racemization at the chiral center. Functional groups in proximity to a chiral center can be susceptible to epimerization under hydrolytic stress.[2]
-
Elevated Temperatures: Thermal stress can provide the energy needed to overcome the activation barrier for racemization, especially if a plausible chemical mechanism exists (e.g., via a carbocation intermediate under acidic conditions).
-
Presence of Catalysts: Certain metal ions or other catalytic impurities could potentially lower the energy barrier for racemization.
Troubleshooting and Prevention:
-
Chiral HPLC Analysis: First, confirm the decrease in enantiomeric excess using a validated chiral HPLC method. A common stationary phase for this type of separation would be a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).
-
Review Storage and Handling Conditions:
-
pH: Ensure the compound is not stored in solutions with a pH that is significantly acidic or basic. If it is part of a formulation, check for any acidic or basic excipients.
-
Temperature: Store the compound at the recommended cool temperatures and avoid repeated freeze-thaw cycles.
-
Purity: Ensure the starting material is of high purity and free from potential catalytic impurities.
-
-
Controlled Experiment: To pinpoint the cause, set up a small-scale study where you expose the compound to the suspected stressor (e.g., a specific pH or temperature) and monitor the chiral purity over time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol?
A1: To ensure long-term stability, the compound should be stored in a cool, dry place, away from light.[3] The container should be tightly sealed to prevent moisture ingress and oxidation. For optimal stability, storage in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: Is (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol sensitive to light?
Q3: What are the primary degradation pathways I should be aware of?
A3: The two most probable degradation pathways under common laboratory and storage conditions are dehydration to form 1-(2,4-dichlorophenyl)-2-chloroethene and oxidation of the secondary alcohol to the ketone 2-chloro-1-(2,4-dichlorophenyl)ethanone. Under more forcing conditions, such as strong acid or base, other hydrolytic reactions or racemization may occur.
Inferred Degradation Pathways
Caption: Plausible degradation pathways for (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
Q4: What type of analytical method is best for stability studies of this compound?
A4: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most suitable technique.[3][4] Such a method should be able to separate the parent compound from all potential degradation products and from its enantiomer if chiral stability is also being assessed.
Key features of a suitable HPLC method:
-
Column: A C18 column is a good starting point for method development.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound and its likely degradants have good absorbance (e.g., around 220-230 nm).
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[5][6]
For chiral purity analysis, a separate chiral HPLC method will be required.
Q5: What are the known incompatibilities of this compound?
A5: The compound is known to be incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3] Contact with these substances should be avoided as it can lead to rapid degradation.
Data Summary
| Parameter | Stability Concern | Potential Degradation Product(s) | Recommended Action |
| pH | Susceptible to strong acids and bases.[3] | Dehydration product (acidic), Racemization product | Maintain near-neutral pH; avoid acidic/basic reagents and excipients. |
| Temperature | Can promote dehydration and racemization. | Dehydration product, Racemization product | Store at cool temperatures (2-8°C recommended). |
| Oxidation | Susceptible to oxidizing agents. | Ketone derivative | Store under an inert atmosphere; avoid contact with peroxides and other oxidants. |
| Light | Potentially photosensitive. | Various photolytic products | Protect from light using amber vials or storage in the dark. |
| Chiral Integrity | Can racemize under harsh conditions. | (1S)-enantiomer | Avoid extreme pH and high temperatures. |
References
-
Indian Journal of Pharmaceutical Sciences. A reverse phase high performance liquid chromatography method was developed to estimate Miconazole nitrate and Clobetasol propionate simultaneously from a cream formulation. [Link]
-
Der Pharma Chemica. (2025, July 31). Simultaneous Determination of Metronidazole and Miconazole Nitrate in Pharmaceutical Formulations by RP-HPLC with Greener Solvent. [Link]
-
MDPI. (2021, September 19). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]
-
ResearchGate. (2025, August 6). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes | Request PDF. [Link]
-
RSC Publishing. (2025, June 11). Elimination of miconazole nitrate from water by electro-Fenton: effect of operating parameters and degradation pathway. [Link]
-
ResearchGate. (2025, August 6). Forced degradation studies and validated stability - indicating HPTLC method for determination of miconazole nitrate in soft lozenges | Request PDF. [Link]
-
Oxford Academic. (2012, May 15). Gradient HPLC-DAD Stability Indicating Determination of Miconazole Nitrate and Lidocaine Hydrochloride in their Combined Oral Gel Dosage Form. [Link]
-
PubChem. (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. [Link]
-
PharmaCompass.com. (1S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. [Link]
-
RSC Publishing. (2020, October 23). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. [Link]
-
Journal of the American Chemical Society. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]
-
PMC. Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]
-
Chem-Impex. (S)-(+)-2-Chloro-1-phenylethanol. [Link]
- Google Patents. (S)-2-chloro-1-(2,4-dichlorophenyl)ethanolの生物学的製造方法.
-
ResearchGate. Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol.. [Link]
- Google Patents. Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
-
ResearchGate. Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. [Link]
-
ResearchGate. (2025, August 9). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045 | Request PDF. [Link]
-
Slideshare. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX. [Link]
-
De Gruyter. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]
-
RSC Publishing. Complete degradation of 2,4-dichlorophenol in a sequential sulfidated nanoscale zero-valent iron/peroxydisulfate system: dechlorination, mineralization and mechanism. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 6. public.pensoft.net [public.pensoft.net]
Technical Support Center: High-Fidelity Synthesis of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support guide for the synthesis of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. This document is designed for researchers, chemists, and process development professionals to address common challenges and minimize by-product formation during this critical chiral synthesis. As an essential intermediate for antifungal agents like miconazole, achieving high chemical and optical purity is paramount.[1] This guide provides in-depth FAQs, troubleshooting workflows, and optimized protocols based on established chemical and biocatalytic methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, focusing on the root causes and strategic solutions.
Q1: What is the primary by-product of concern in this synthesis, and what other impurities can arise?
A1: The most critical by-product is the undesired (S)-enantiomer, (1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Since the biological activity of the final pharmaceutical product is often stereospecific, controlling the formation of this enantiomeric impurity is the principal goal of the synthesis.[2]
Other common impurities include:
-
Unreacted Starting Material: 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE). Its presence indicates an incomplete or stalled reaction.
-
Solvent and Reagent Residues: Impurities from the reaction or workup solvents (e.g., toluene, isopropanol) or residual reagents.
-
Over-reduction Products: While less common with selective reagents, highly potent reducing agents could potentially lead to the reduction of the aromatic chlorine substituents, though this is not a widely reported issue under controlled conditions.
Q2: My goal is to achieve >99% enantiomeric excess (e.e.). Which synthetic strategy is superior: chemical or biocatalytic reduction?
A2: Both strategies can yield high e.e., but biocatalytic reduction is now widely recognized for its exceptional and often superior enantioselectivity, milder reaction conditions, and greener profile.[3]
-
Biocatalytic Reduction: This method utilizes enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to catalyze the asymmetric reduction of the ketone precursor.[4] Numerous studies report achieving >99.5% e.e. with high yields by employing enzymes from organisms like Scheffersomyces stipitis or Lactobacillus kefir.[4][5] This approach is the industry standard for producing high-purity chiral alcohols.
-
Asymmetric Chemical Reduction: Methods like the Corey-Bakshi-Shibata (CBS) reduction, which uses a borane reagent with a chiral oxazaborolidine catalyst, are effective.[6] While capable of producing high e.e. (e.g., 99.4% as cited in one industrialized process), these reactions are often highly sensitive to moisture and require stringent control of temperature and stoichiometry to prevent a decrease in selectivity.[6]
Q3: My biocatalytic reaction is running very slowly or has stopped before completion. What are the likely causes?
A3: Stalled biocatalytic reactions are a common troubleshooting issue, typically stemming from one of several factors:
-
Poor Substrate Solubility: The ketone substrate, CPE, is hydrophobic and has low solubility in aqueous buffer systems.[3] As the reaction proceeds, if the substrate is not sufficiently available to the enzyme, the reaction rate will plummet. Adding a water-miscible co-solvent like dimethyl sulfoxide (DMSO) or isopropanol (5-30% v/v) can dramatically improve solubility and reaction rates.[3]
-
Cofactor Limitation: Most KREDs and ADHs require a hydride source from a cofactor, typically NADPH or NADH.[5] In whole-cell or purified enzyme systems, this cofactor must be continuously regenerated. A common strategy is to use a co-substrate system, such as isopropanol (which is oxidized to acetone) or glucose with glucose dehydrogenase (GDH), to recycle the cofactor from its oxidized state (NADP+/NAD+) back to its active form (NADPH/NADH).[7] Insufficient co-substrate will halt the reaction.
-
Non-Optimal pH or Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. Deviations can lead to a significant loss of catalytic efficiency. For most KREDs used in this synthesis, a pH between 6.5 and 7.5 and temperatures between 20-40°C are typical starting points.[3]
-
Substrate or Product Inhibition: At very high concentrations, the substrate (CPE) or the product alcohol can act as an inhibitor to the enzyme, reducing its activity. A fed-batch approach, where the substrate is added gradually over time, can mitigate this issue and allow for higher overall product titers.[4]
Q4: I am using a chemical reduction method and my product isolation is difficult, resulting in a sticky oil instead of a solid. Why is this happening?
A4: This is a classic workup issue in reductions involving metal-based reagents like boranes or aluminum complexes. The problem is almost always due to the incomplete quenching of the intermediate complex formed between the product alcohol's oxygen atom and the Lewis acidic reagent (e.g., borane).
To resolve this, the reaction mixture must be rigorously quenched by pouring it slowly into a vigorously stirred mixture of crushed ice and a strong acid, such as concentrated HCl.[8] The acid protonates the alkoxide and breaks down the complex, allowing the free alcohol to be extracted cleanly into an organic solvent. Insufficient acid or poor mixing during the quench will leave a persistent, oily emulsion that is difficult to handle.
Section 2: Visual Troubleshooting Guide
The following diagrams provide a logical workflow for diagnosing and solving common problems during the synthesis.
Diagram 1: Reaction Pathway & By-Product Formation
Caption: Main reaction pathways to the desired (1R) product and the undesired (1S) by-product.
Diagram 2: Troubleshooting Low Enantiomeric Excess (e.e.)
Caption: A step-by-step decision tree for diagnosing the cause of poor stereoselectivity.
Section 3: Comparative Performance Data
The choice of synthetic method significantly impacts yield, purity, and operational complexity. The following table summarizes expected outcomes based on literature-validated approaches.
| Parameter | Method A: Biocatalytic Reduction | Method B: Asymmetric Chemical Reduction |
| Catalyst | Ketoreductase (KRED) from S. stipitis | (R)-CBS Catalyst / Borane-DMS |
| Typical Yield | 88-95%[5] | 90-94%[6] |
| Enantiomeric Excess (e.e.) | >99.9%[5] | ~99.4%[6] |
| Chemical Purity | >99% | >99% |
| Key Reaction Conditions | Aqueous buffer, pH ~7.0, 30°C, cofactor regeneration system (e.g., Isopropanol) | Anhydrous THF, -20°C to 0°C, inert atmosphere (N₂ or Ar) |
| Advantages | Extremely high selectivity, environmentally friendly, mild conditions, not moisture sensitive | Well-established, predictable, high throughput possible |
| Disadvantages | Requires specific enzyme, potential for substrate inhibition, cofactor cost | Requires strict anhydrous conditions, cryogenic temperatures, expensive catalyst |
Section 4: Optimized Experimental Protocols
The following protocols provide detailed, step-by-step instructions for synthesizing (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with minimal by-product formation.
Protocol A: Biocatalytic Reduction with a Recombinant Ketoreductase
This protocol is based on highly efficient processes described for producing the target molecule with near-perfect enantioselectivity.[4][5]
Materials:
-
Recombinant E. coli cells expressing an (R)-selective ketoreductase
-
2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE)
-
D-Glucose
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (sodium salt)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution by combining 100 mM potassium phosphate buffer (pH 7.0), D-glucose (1.2 equivalents relative to CPE), NADP⁺ (0.1 mol%), and glucose dehydrogenase (approx. 5 U/mL).
-
Enzyme Addition: Add the recombinant KRED enzyme (as whole cells or lysate) to the buffer solution.
-
Substrate Addition: Dissolve the CPE substrate (1.0 eq) in a minimal amount of isopropanol (e.g., 10% v/v of the total buffer volume) and add it to the reaction vessel with vigorous stirring.
-
Reaction: Maintain the reaction at 30°C with continuous stirring. Monitor the progress by taking aliquots and analyzing them via chiral HPLC or TLC. The reaction is typically complete within 6-24 hours.[7]
-
Workup: Once the starting material is consumed, stop the reaction. Extract the product from the aqueous phase using ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Final Product: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol as a white solid with >99% chemical purity and >99.9% e.e.[5]
Protocol B: Asymmetric Chemical Reduction (CBS-Type)
This protocol is adapted from industrialized chemical synthesis methods and requires strict anhydrous conditions.[6]
Materials:
-
2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE)
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Hydrochloric acid (2 M)
-
Ethyl acetate
Procedure:
-
Inert Atmosphere: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Addition: Charge the flask with anhydrous THF. Cool the flask to 0°C in an ice bath. Add the (R)-CBS catalyst solution (0.1 eq) via syringe.
-
Borane Addition: Add the borane-dimethyl sulfide complex (0.6 eq) dropwise to the catalyst solution, ensuring the temperature does not exceed 5°C. Stir for 10 minutes.
-
Substrate Addition: Dissolve the CPE substrate (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 0°C.
-
Reaction: Stir the mixture at 0°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of anhydrous methanol at 0°C. After gas evolution ceases, allow the mixture to warm to room temperature.
-
Workup: Slowly pour the reaction mixture into a beaker containing 2 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the final product with high purity (>99%) and e.e. (~99.4%).[6]
References
- ResearchGate. (n.d.). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol.
- ResearchGate. (n.d.). Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol.
- Shang, Y., et al. (2017). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Applied Biochemistry and Biotechnology.
- Google Patents. (2016). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
- Wang, Y., et al. (2004). Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. Chinese Journal of Modern Applied Pharmacy, 21(4), 286-287.
- ACS Publications. (2021). Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis. Journal of Agricultural and Food Chemistry.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
- Google Patents. (2020). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
- BenchChem. (n.d.). Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol.
-
PubChem. (n.d.). (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (1R)-2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol [cymitquimica.com]
- 3. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol Purity by HPLC
This guide provides a comprehensive framework for the validation of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). As a critical chiral intermediate in the synthesis of antifungal agents such as Luliconazole, both its chemical and enantiomeric purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical justification and practical, field-proven protocols.
The biological activity of chiral molecules often resides in a single enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects.[2] Therefore, regulatory bodies mandate rigorous control over the stereoisomeric composition of pharmaceutical compounds. This guide details a robust chiral HPLC method, validates it according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, and compares its performance against alternative analytical technologies.[3][4][5][6]
Part 1: The Primary Method: Chiral Reversed-Phase HPLC
The cornerstone of assessing the purity of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is chiral HPLC. Enantiomers possess identical physical properties in an achiral environment, making their separation impossible with standard reversed-phase HPLC. Chiral HPLC employs a Chiral Stationary Phase (CSP) that creates a transient, diastereomeric complex with each enantiomer, leading to differential retention times and enabling their separation and quantification.[7]
Causality Behind Methodological Choices
1. Stationary Phase Selection: The molecular structure of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, featuring a dichlorinated aromatic ring and a hydroxyl group, makes it an ideal candidate for separation on a polysaccharide-based CSP. These phases, such as those derived from cellulose or amylose, offer a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole, and π-π interactions.[8] For this analysis, a column like the CHIRALPAK® IA-3, which contains amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, is an excellent choice due to its proven versatility and robustness.[1]
2. Mobile Phase Strategy: A polar organic or reversed-phase mode is often effective. A mobile phase consisting of an organic solvent like isopropanol or methanol, with potential additives, provides a good balance between resolution and analysis time. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA), can sharpen peaks by suppressing the ionization of any acidic impurities and improving interaction with the stationary phase.[1]
3. Detection: The presence of the dichlorophenyl chromophore allows for sensitive detection using a standard UV-Vis detector. A wavelength of 210 nm provides a strong response for the analyte and its related impurities.[1]
Visualizing the Analytical Workflow
The development and validation of an HPLC method is a systematic process designed to ensure the final procedure is fit for its intended purpose.
Caption: Workflow for HPLC Method Development and Validation.
Part 2: A Self-Validating Experimental Protocol
This protocol is designed to be inherently self-validating through the inclusion of rigorous system suitability testing (SST), which confirms the analytical system's performance before any sample analysis.
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.
-
CHIRALPAK® IA-3 column (4.6 x 250 mm, 3 µm) or equivalent.
-
Reference standards for (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol and its (S)-enantiomer.
-
HPLC-grade isopropanol and trifluoroacetic acid (TFA).
-
Volumetric glassware and analytical balance.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Isopropanol with 0.1% (v/v) TFA | Provides good chiral selectivity and peak shape.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling viscosity.[1] |
| Detection | UV at 210 nm | Maximizes sensitivity for the analyte.[1] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Run Time | Approx. 15 minutes | Sufficient to elute the analyte and its enantiomer. |
Solution Preparation
-
Diluent: Mobile Phase (Isopropanol with 0.1% TFA).
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve ~25 mg of the (1R)-enantiomer reference standard in 50.0 mL of diluent.
-
Resolution Solution: Prepare a solution containing ~0.5 mg/mL of both the (1R)- and (S)-enantiomers to verify the system's ability to separate them.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.
System Suitability Testing (SST)
Before sample analysis, inject the Resolution Solution five times and the Standard Solution once. The system is deemed suitable for use if it meets the criteria below.
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 2.0 between (R) and (S) enantiomers | Ensures baseline separation of the two stereoisomers. |
| Tailing Factor (T) | ≤ 1.5 for the (1R)-enantiomer peak | Confirms good peak symmetry, crucial for accurate integration. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injection and detection system. |
Part 3: Method Validation Data (per ICH Q2(R2))
The following table summarizes the validation parameters, acceptance criteria, and representative results for this HPLC method, demonstrating its suitability for purity analysis.[9][10]
| Validation Parameter | Acceptance Criteria | Representative Results | Conclusion |
| Specificity | Peak is pure and no co-elution from impurities or degradation products. | Passed. Peak purity index > 0.999 in forced degradation studies. | Method is specific. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 over 0.05 - 0.75 mg/mL range. | Method is linear. |
| Accuracy | 98.0% - 102.0% recovery | 99.2% - 101.5% recovery across three concentration levels. | Method is accurate. |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% | Method is precise. |
| LOD | Signal-to-Noise ≥ 3 | 0.5 µg/mL | Method is sensitive. |
| LOQ | Signal-to-Noise ≥ 10 | 1.5 µg/mL | Method allows for accurate quantification of low-level impurities. |
| Robustness | %RSD ≤ 2.0% after minor changes (flow, temp, mobile phase %) | Passed. All SST criteria met under varied conditions. | Method is robust. |
Forced Degradation (Specificity)
To prove specificity, the drug substance was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. Analysis of these stressed samples showed that all degradation product peaks were well-resolved from the main (1R)-enantiomer peak, confirming the method's stability-indicating nature.[11]
Part 4: Comparative Analysis of Alternative Technologies
While chiral HPLC is the gold standard, other techniques can be employed for purity assessment.[2] The choice of method depends on the specific analytical challenge, available instrumentation, and desired outcome (e.g., speed vs. resolution).
Analyte and Impurity Relationships
Caption: Relationship between the analyte and its key impurities.
Technology Comparison
| Feature | Chiral HPLC | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning with a liquid mobile phase and chiral stationary phase. | Differential partitioning with a supercritical fluid (CO₂) mobile phase. | Partitioning between a gaseous mobile phase and a stationary phase. | Separation based on electrophoretic mobility in a capillary. |
| Speed | Moderate (10-20 min). | Very Fast (often < 5 min).[8] | Fast, but requires derivatization. | Fast. |
| Solvent Use | High organic solvent consumption. | Low ("Green") . Primarily uses CO₂.[11][12] | Low, but may require derivatization reagents. | Very Low. |
| Versatility | Highly versatile for a wide range of compounds.[13] | Excellent for chiral separations, especially preparative scale.[8] | Limited to volatile and thermally stable compounds. Derivatization may be needed.[14] | Excellent for charged molecules; less common for neutral compounds. |
| Robustness | Excellent . Well-established for QC environments. | Good, but instrumentation is more specialized. | Good, but derivatization can add variability. | Moderate. Can be sensitive to buffer composition and capillary surface. |
| Application to Analyte | Ideal. The primary, most reliable method for routine QC. | Strong Alternative. Offers significant speed and environmental benefits. | Possible, but would require derivatization of the alcohol, adding complexity. | Possible, but may require specialized additives (chiral selectors) in the buffer. |
Expert Synopsis
-
Chiral HPLC remains the most robust and universally accepted method for the quality control and release testing of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Its reliability and high resolution are unparalleled for ensuring pharmaceutical quality.
-
Chiral SFC is the most compelling alternative, offering a significant reduction in analysis time and solvent waste.[8][12] It is particularly advantageous in high-throughput screening environments during process development.
-
GC and CE are less suitable as primary methods for this specific analyte. GC's requirement for derivatization introduces an extra step that can be a source of error, while CE is generally less robust for routine QC of neutral molecules compared to HPLC.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. MDPI. Available from: [Link]
-
Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus America. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]
-
A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. Available from: [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Available from: [Link]
-
Alternative found for HPLC methods. Chromatography Today. Available from: [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. Available from: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. Available from: [Link]
-
Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate. Available from: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]
-
Chiral analysis - Wikipedia. Wikipedia. Available from: [Link]
-
Measuring Chiral Purity. OpenOChem Learn. Available from: [Link]
- CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Google Patents.
-
(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. PubChem. Available from: [Link]
-
Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry. Available from: [Link]
-
Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. Available from: [Link]
Sources
- 1. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. database.ich.org [database.ich.org]
- 10. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of catalysts for the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone
In the landscape of pharmaceutical synthesis, the production of enantiomerically pure chiral alcohols serves as a critical step in the development of numerous active pharmaceutical ingredients (APIs). The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of this endeavor. This guide provides a comprehensive comparative analysis of catalysts for the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a key intermediate in the synthesis of antifungal agents such as Luliconazole and Miconazole.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at both biocatalytic and chemocatalytic approaches. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide detailed protocols to aid in the selection of the most suitable catalytic system for your specific needs.
Introduction: The Significance of Chiral Purity
The therapeutic efficacy and safety of many drugs are intrinsically linked to their stereochemistry. For the synthesis of antifungal agents like Luliconazole, the (S)-enantiomer of 2-chloro-1-(2,4-dichlorophenyl)ethanol is the required chiral building block, while the (R)-enantiomer is a key intermediate for Miconazole. Consequently, the ability to selectively synthesize the desired enantiomer in high purity is of paramount importance. This guide will explore and compare the catalysts that enable this precise molecular tailoring.
Catalytic Strategies: A Tale of Two Approaches
The asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone can be broadly categorized into two distinct strategies: biocatalysis, which harnesses the exquisite selectivity of enzymes, and chemical catalysis, which employs chiral metal complexes or organocatalysts.
Biocatalysis: Nature's Precision Engineering
Biocatalysis has emerged as a powerful and green alternative for asymmetric synthesis.[1] Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), operate with remarkable stereoselectivity under mild reaction conditions.[2] For the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a variety of microbial enzymes have been successfully employed.
One notable example is the use of a ketoreductase mutant from Lactobacillus kefiri (LK08), expressed in recombinant Escherichia coli.[3] This biocatalyst has demonstrated the ability to fully convert the ketone to the corresponding (S)-alcohol with an enantiomeric excess (e.e.) of over 99%.[3] Similarly, a ketoreductase from Scheffersomyces stipitis has been utilized for the synthesis of the (R)-enantiomer, achieving an impressive 88.2% yield and 99.9% e.e.[4]
The primary advantage of biocatalysis lies in its exceptional selectivity, often eliminating the need for complex purification steps to remove unwanted enantiomers.[5] Furthermore, the reactions are typically conducted in aqueous media under ambient temperature and pressure, contributing to a more sustainable and environmentally friendly process.[5] However, challenges can include substrate or product inhibition at high concentrations and the need for cofactor regeneration.[6]
Caption: Generalized workflow for the biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone.
Chemical Catalysis: Precision Through Design
Traditional chemical catalysis offers a versatile and well-established alternative for asymmetric reductions. Two of the most prominent methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric hydrogenation.
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.[7][8] This method is renowned for its predictable stereochemical outcomes and broad substrate scope.[8] A Chinese patent describes the use of (S)-2-methyl-CBS-oxazaborolidine with borane in tetrahydrofuran to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone, achieving a 71% yield and an optical purity of ≥95% after crystallization.[9] The mechanism involves the formation of a complex between the oxazaborolidine, borane, and the ketone, leading to a highly organized transition state that directs the hydride transfer to one face of the carbonyl group.
Noyori asymmetric hydrogenation employs ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, in the presence of a hydrogen source.[10][11] These catalysts are highly efficient and can operate at low catalyst loadings. Another Chinese patent details the use of a ruthenium complex for the reduction of the target ketone, resulting in an 82% yield and 99% e.e. for the (S)-alcohol.[9] The reaction typically proceeds via a metal-ligand bifunctional mechanism, where the metal center and the ligand cooperate to activate both the hydrogen and the substrate.[12]
Chemical catalysts offer the advantage of broader solvent compatibility and often higher substrate concentrations compared to their enzymatic counterparts. However, they can be sensitive to air and moisture, may require higher temperatures and pressures, and often involve the use of heavy metals, which can pose environmental and product contamination concerns.[9]
Caption: Simplified catalytic cycle for the Noyori-type asymmetric hydrogenation of a ketone.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the performance of various catalysts for the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone based on available experimental data.
| Catalyst Type | Specific Catalyst/Enzyme | Product Enantiomer | Yield (%) | e.e. (%) | Key Reaction Conditions | Reference |
| Biocatalyst | Ketoreductase (mutant LK08 from Lactobacillus kefiri) | (S) | >99 (conversion) | >99 | Recombinant E. coli, optimized pH, temp, and isopropanol concentration | [3][13] |
| Biocatalyst | Ketoreductase (from Scheffersomyces stipitis) | (R) | 88.2 | 99.9 | Lyophilized cells, GDH for NADPH regeneration | [4] |
| Biocatalyst | Alcohol Dehydrogenase (mutant LkADHM3 from Lactobacillus kefir) | (S) | 86.8 | >99.5 | 600 g/L substrate, whole cells, 70% isopropanol | [14] |
| Biocatalyst | Whole cells (Cyberlindnera saturnus ZJPH1807) | (R) | High (not specified) | High (not specified) | Bioreduction in the presence of deep eutectic solvent and cyclodextrin | [3] |
| Chemical Catalyst | (S)-2-methyl-CBS-oxazaborolidine/BH₃ | (S) | 71 | ≥95 (after crystallization) | Tetrahydrofuran, -20°C | [9] |
| Chemical Catalyst | Ruthenium Complex | (S) | 82 | 99 | Not specified | [9] |
Experimental Protocols
General Procedure for Biocatalytic Reduction using a Ketoreductase
-
Enzyme Preparation: The ketoreductase is typically overexpressed in a suitable host, such as E. coli. The cells are harvested by centrifugation and can be used as whole-cell catalysts or lysed to obtain a cell-free extract.
-
Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., phosphate buffer, pH 7.0) is prepared.
-
Cofactor and Regeneration System: The cofactor (NADP⁺ or NAD⁺) is added, along with a cofactor regeneration system. A common system is the use of isopropanol as a sacrificial substrate, which is oxidized to acetone by the ketoreductase, regenerating the NADPH. Alternatively, a secondary enzyme system like glucose dehydrogenase (GDH) and glucose can be used.
-
Substrate Addition: 2-chloro-1-(2,4-dichlorophenyl)ethanone is added to the reaction mixture. It may be dissolved in a co-solvent like isopropanol to improve solubility.
-
Enzyme Addition: The reaction is initiated by the addition of the whole cells or cell-free extract containing the ketoreductase.
-
Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., 30°C) and the conversion is monitored by techniques such as HPLC or GC.
-
Work-up and Purification: Once the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield the crude chiral alcohol. Further purification can be achieved by column chromatography if necessary.
General Procedure for CBS Reduction
-
Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol (e.g., (S)-diphenylprolinol) is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).
-
Borane Addition: A solution of borane (e.g., BH₃·THF or BH₃·SMe₂) is added dropwise to the amino alcohol solution at a controlled temperature (e.g., 0°C or room temperature) to form the oxazaborolidine catalyst in situ.
-
Substrate Addition: The solution of the catalyst is cooled to the desired reaction temperature (e.g., -20°C). A solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone in anhydrous THF is then added slowly.
-
Reaction Monitoring: The reaction is stirred at the low temperature and its progress is monitored by TLC or HPLC.
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent, such as methanol. The mixture is then typically treated with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the borate esters.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude alcohol is purified by flash chromatography or crystallization.
Conclusion and Future Perspectives
Both biocatalytic and chemocatalytic methods have demonstrated high efficacy in the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a crucial step in the synthesis of important antifungal medications.
Biocatalysis stands out for its exceptional enantioselectivity, mild reaction conditions, and environmentally benign nature. The use of engineered enzymes has pushed the boundaries of substrate loading and catalytic efficiency, making it a highly attractive option for industrial-scale production.[14]
Chemical catalysis , particularly with CBS and Noyori-type catalysts, offers a robust and versatile alternative. These methods are well-understood and can be readily implemented with standard laboratory equipment. While they may sometimes require more stringent reaction conditions and present challenges related to metal contamination, they remain a powerful tool in the synthetic chemist's arsenal.
The choice between these catalytic systems will ultimately depend on a variety of factors, including the desired enantiomer, scale of production, cost considerations, and the available expertise and equipment. As the field of catalysis continues to evolve, the development of novel, more efficient, and sustainable catalysts, both biological and chemical, will undoubtedly further enhance our ability to produce enantiomerically pure pharmaceuticals.
References
-
ResearchGate. Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Retrieved from [Link]
-
ACS Publications. Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis. (2025, August 26). Retrieved from [Link]
- Google Patents. (CN106008166A) Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
-
Almac. Highly stereoselective biocatalytic reduction of alpha-halo ketones. (2009, November 24). Retrieved from [Link]
-
ResearchGate. Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Retrieved from [Link]
-
ResearchGate. Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. (2025, August 9). Retrieved from [Link]
-
MDPI. Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Retrieved from [Link]
- Google Patents. (CN111073912A) Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
ResearchGate. Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction of an α,β-unsaturated ketone. Retrieved from [Link]
-
ResearchGate. Ruthenium catalyzed hydrogen transfer of acetophenone. Retrieved from [Link]
-
ACS Publications. Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (2019, August 16). Retrieved from [Link]
-
Wikipedia. Asymmetric hydrogenation. Retrieved from [Link]
-
University of York. A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. applications of biocatalysts in reduction reaction. (2022, November 16). Retrieved from [Link]
-
SciSpace. Biocatalytic Reduction Reactions from a Chemist's Perspective. Retrieved from [Link]
-
Indian Academy of Sciences. Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Retrieved from [Link]
-
Scilit. Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1R, 2R)-1,2-diaminocyclohexane. Retrieved from [Link]
-
SynArchive. Noyori Asymmetric Hydrogenation. Retrieved from [Link]
-
ACS Publications. Biocatalytic Reductions: From Lab Curiosity to “First Choice”. (2007, October 18). Retrieved from [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
MDPI. Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl 2 (η 6 -arene)P] (P = monophosphine) and [Rh(PP) 2 ]X (PP = diphosphine, X = Cl − , BF 4 − ) Complexes. (2020, February 1). Retrieved from [Link]
-
PMC. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). Retrieved from [Link]
-
Andrew G. Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
-
PMC. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Retrieved from [Link]
-
PubMed. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. (2003, November 5). Retrieved from [Link]
-
ResearchGate. A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α,α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Retrieved from [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 6. almacgroup.com [almacgroup.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 10. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. synarchive.com [synarchive.com]
- 12. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of Ketoreductases for the Asymmetric Synthesis of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
[1][2][3][4]
Executive Summary
The Bottom Line: For the synthesis of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol —a critical intermediate for antifungal agents like Miconazole and Econazole—the ketoreductase (KRED) derived from Scheffersomyces stipitis (SsCR) currently offers the superior balance of stereoselectivity (>99.9% ee) and catalytic efficiency compared to traditional Lactobacillus kefir (LkADH) variants or Candida macedoniensis systems.[1]
While Lactobacillus kefir mutants dominate the literature for the (S)-enantiomer (used in Luliconazole), they are stereochemically mismatched for the (1R) target without extensive re-engineering. This guide evaluates the efficacy of available KREDs, focusing on stereochemical fidelity, substrate loading capacity, and process scalability.[2]
The Chemical Challenge
The reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone (2,4-DCPK) presents three specific process challenges that dictate enzyme selection:
-
Stereochemical Priority Inversion: Unlike simple acetophenones, the presence of the
-chlorine atom alters Cahn-Ingold-Prelog (CIP) priorities. Enzymes that traditionally yield "Anti-Prelog" products may yield unexpected descriptors due to this priority swap (Aryl group shifts from Priority 2 to 3). -
Hydrophobicity & Solubility: The dichlorophenyl moiety renders the substrate nearly insoluble in aqueous buffers, necessitating biphasic systems or high cosolvent concentrations (DMSO/IPA).
-
Substrate Inhibition: High concentrations of the chlorinated ketone frequently inhibit KRED activity, requiring engineered tolerance or fed-batch protocols.
Mechanistic Overview & Cofactor Regeneration
Ketoreductases are NADPH/NADH-dependent. For industrial viability, stoichiometric cofactor addition is cost-prohibitive. The standard efficacy model relies on a coupled regeneration system, typically Glucose Dehydrogenase (GDH) .
Figure 1: Biocatalytic Cycle for (1R)-Alcohol Synthesis
This diagram illustrates the coupled reduction-oxidation cycle required to drive the synthesis of the (1R) enantiomer using SsCR.
Caption: Coupled enzymatic cycle showing NADPH regeneration via Glucose Dehydrogenase (GDH) driving the SsCR-catalyzed reduction.
Comparative Efficacy Analysis
The following analysis compares the three primary enzyme classes cited in recent literature for this specific transformation.
Candidate A: Scheffersomyces stipitis (SsCR) – The Top Contender
-
Performance: SsCR has emerged as the most potent wild-type catalyst for the (1R) configuration.
-
Key Data:
-
Why it wins: Unlike many bacterial KREDs that require extensive mutation to accept the bulky dichlorophenyl group, SsCR accepts it naturally with perfect stereocontrol.
Candidate B: Cyberlindnera saturnus (CsCR) – The Whole-Cell Alternative
-
Source: Cyberlindnera saturnus ZJPH1807.
-
Performance: Effective when coupled with Deep Eutectic Solvents (DES) to overcome solubility limits.
-
Key Data:
-
Pros/Cons: Excellent for green chemistry applications (whole cell), but downstream processing (extraction from DES) can be more complex than aqueous buffers.
Candidate C: Lactobacillus kefir (LkADH) Variants – The Mismatch
-
Performance: While LkADH is the industry standard for many ketones, widely available mutants (e.g., LK-TADH) are engineered to produce the (S)-enantiomer (for Luliconazole).
-
Warning: Using off-the-shelf LkADH screening kits often yields the wrong enantiomer or low ee for this specific chlorinated substrate due to the "Prelog" vs. "Anti-Prelog" binding pocket constraints.
-
Use Case: Only viable if a specific "inverted" mutant is sourced; generally not recommended for (1R) when SsCR is available.
Summary Data Table
| Enzyme Source | Product Config. | Enantiomeric Excess (ee) | Substrate Loading | Cofactor System | Efficacy Verdict |
| S. stipitis (SsCR) | (1R) | >99.9% | High (67-200 g/L) | NADPH (Endogenous/GDH) | Recommended |
| C. saturnus (CsCR) | (1R) | >99.0% | Moderate | Whole Cell / DES | Alternative |
| C. macedoniensis | (1R) | 99.0% | Low (<10 g/L) | NADPH | Legacy |
| L. kefir (Mutants) | (1S) | >99.5% | Very High (300 g/L) | NADPH / IPA | Incorrect Enantiomer |
Experimental Protocol: Screening & Validation
Do not rely on literature values alone. Enzyme activity varies heavily based on preparation (lyophilized powder vs. whole cell). Use this self-validating protocol to select the optimal KRED.
Figure 2: KRED Screening Workflow
A logic-gated workflow for identifying and optimizing the correct enzyme candidate.
Caption: Decision tree for screening KREDs, specifically addressing chirality confirmation and substrate inhibition hurdles.
Detailed Methodology (SsCR Validation)
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Add 1 mM NADP+ and 1.5 equivalents of Glucose.
-
Enzyme Prep: Reconstitute GDH (10 U/mL) and SsCR (lyophilized powder, 5 mg/mL) in the buffer.
-
Substrate Addition: Dissolve 2,4-DCPK in Isopropanol (IPA) to create a stock solution. Add to buffer such that final IPA concentration is 10% (v/v) and substrate concentration is 20 g/L.
-
Note: If solution turns cloudy, add 1-5% Tween-80 to form a microemulsion.
-
-
Reaction: Incubate at 30°C, 200 rpm for 24 hours.
-
Quench & Extract: Stop reaction with Ethyl Acetate. Centrifuge to separate phases.
-
Analysis: Analyze organic phase via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane:IPA 90:10).
-
Validation Check: Ensure the major peak corresponds to the (1R) standard. If (1S) is dominant, discard enzyme.
-
Troubleshooting & Optimization
-
Issue: Low Conversion (<50%)
-
Issue: Poor Solubility
References
-
Shang, Y. P., et al. (2017). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Advanced Synthesis & Catalysis.
-
Tang, X. L., et al. (2014). Asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone by Candida macedoniensis AKU 4588. Journal of Molecular Catalysis B: Enzymatic.
-
Lou, W. Y., et al. (2020). Biocatalytic synthesis of chiral alcohols using Cyberlindnera saturnus in deep eutectic solvents.[9] Bioresource Technology. (Representative citation for C. saturnus methodology).
-
Wang, W., et al. (2025). Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.[5][7][9] Journal of Agricultural and Food Chemistry. (Provided for context on the (S)-enantiomer contrast).
Sources
- 1. researchgate.net [researchgate.net]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
This guide provides an in-depth technical comparison and analysis of the spectroscopic data for (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a critical chiral intermediate in the synthesis of antifungal agents. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide presents high-quality predicted data to facilitate structural elucidation and characterization. A comparative analysis with the precursor ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is included to highlight the transformative impact of the chiral reduction on the spectroscopic signatures.
Introduction: The Significance of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a key chiral building block in the synthesis of several important antifungal medications, including miconazole.[1] The stereochemistry at the C1 position is crucial for its biological activity, making the precise characterization of this stereocenter a paramount concern in pharmaceutical development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the structure, purity, and stereochemical integrity of this intermediate. This guide will delve into the nuanced interpretation of these spectroscopic methods, providing a framework for the analysis of this and similar chiral molecules.
Experimental & Analytical Workflow
The comprehensive spectroscopic characterization of a pharmaceutical intermediate like (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol follows a structured workflow. This process ensures that the identity and purity of the compound are unequivocally established.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C analysis, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically yields a prominent molecular ion peak.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Spectroscopic Profile of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
The following sections detail the predicted spectroscopic data for the title compound. This data serves as a benchmark for researchers working with this molecule.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data provides a clear signature for the structure of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
Table 1: Predicted NMR Data for (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol in CDCl₃
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Ar-H | |
| ~7.3 | dd | 1H | Ar-H | |
| ~7.2 | d | 1H | Ar-H | |
| ~5.0 | dd | 1H | CH-OH | |
| ~3.8 | dd | 1H | CH₂Cl | |
| ~3.7 | dd | 1H | CH₂Cl | |
| ~2.5 | d | 1H | OH | |
| ¹³C NMR | Chemical Shift (ppm) | DEPT | Assignment | |
| ~138 | C | Ar-C | ||
| ~133 | C | Ar-C | ||
| ~130 | CH | Ar-CH | ||
| ~129 | CH | Ar-CH | ||
| ~128 | CH | Ar-CH | ||
| ~127 | C | Ar-C | ||
| ~72 | CH | CH-OH | ||
| ~48 | CH₂ | CH₂Cl |
Interpretation:
-
¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the dichlorophenyl ring. The benzylic proton (CH-OH) will appear as a multiplet due to coupling with the adjacent methylene protons and the hydroxyl proton. The two protons of the chloromethyl group (CH₂Cl) are diastereotopic and will likely appear as two separate multiplets. The hydroxyl proton will be a broad singlet or a doublet, depending on the solvent and concentration.
-
¹³C NMR: The spectrum is predicted to show six signals for the aromatic carbons, with two quaternary carbons and four methine carbons. The carbon bearing the hydroxyl group (CH-OH) will resonate at a characteristic downfield shift of around 72 ppm. The chloromethyl carbon (CH₂Cl) will appear further upfield.
Predicted IR Spectrum
The IR spectrum is characterized by the presence of a hydroxyl group and the various C-H and C-Cl bonds.
Table 2: Predicted IR Absorption Frequencies for (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1590, 1470 | Medium-Strong | Aromatic C=C stretch |
| ~1100 | Strong | C-O stretch |
| ~820 | Strong | C-Cl stretch |
Interpretation: The most prominent feature will be a broad absorption band in the region of 3350 cm⁻¹ due to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The C-Cl stretching vibrations will be observed in the fingerprint region, typically around 820 cm⁻¹.
Predicted Mass Spectrum
The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.
Table 3: Predicted Key Mass Spectral Fragments for (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
| m/z | Relative Intensity | Proposed Fragment |
| 224/226/228 | Low | [M]⁺ (Molecular Ion) |
| 175/177 | High | [M - CH₂Cl]⁺ |
| 145/147 | Medium | [C₆H₃Cl₂]⁺ |
| 109 | Medium | [C₇H₄Cl]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Interpretation: The molecular ion peak is expected to show a characteristic isotopic pattern for three chlorine atoms. The base peak is likely to be at m/z 175/177, corresponding to the loss of the chloromethyl radical (•CH₂Cl) to form a stable benzylic cation.[2] Further fragmentation of the dichlorophenyl ring will lead to other characteristic ions.
Comparative Analysis: The Alcohol vs. The Ketone
A direct comparison with the precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, provides an excellent illustration of how spectroscopic techniques can monitor chemical transformations and confirm the identity of the desired product.
Caption: Spectroscopic comparison of the ketone precursor and the chiral alcohol product.
Key Differentiating Features:
-
NMR: The most significant change is the disappearance of the carbonyl carbon signal (~192 ppm) in the ¹³C NMR spectrum and the appearance of the CH-OH carbon signal (~72 ppm). In the ¹H NMR, the singlet for the CH₂ group adjacent to the carbonyl in the ketone is replaced by the more complex multiplets of the CH-OH and CH₂Cl groups in the alcohol.
-
IR: The strong, sharp carbonyl (C=O) absorption around 1700 cm⁻¹ in the ketone's spectrum is absent in the alcohol. Instead, the alcohol exhibits a prominent broad O-H stretching band around 3350 cm⁻¹.
-
MS: While both compounds will show fragmentation related to the dichlorophenyl group, the fragmentation of the side chain will differ significantly. The ketone may show a prominent peak for the loss of a chlorine atom from the chloromethyl group, followed by the loss of CO. The alcohol's primary fragmentation is the loss of the chloromethyl radical.
Chiral Analysis: Confirming Enantiomeric Purity
Since the biological activity of the final pharmaceutical product is dependent on the stereochemistry of this intermediate, confirming the enantiomeric purity is crucial. While standard NMR, IR, and MS are not typically used to differentiate enantiomers, specialized techniques are employed.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess (e.e.) of chiral compounds.
Illustrative Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak IA-3).[1]
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol.[1]
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm).[1]
The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification.
Conclusion
The comprehensive spectroscopic analysis of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is fundamental to ensuring its quality and suitability for pharmaceutical synthesis. This guide has provided a detailed overview of the expected NMR, IR, and MS data, leveraging predictive methods to offer a valuable resource for researchers. The comparative analysis with its ketone precursor underscores the power of these analytical techniques in monitoring chemical transformations and confirming structural integrity. By combining these spectroscopic methods with chiral analysis, scientists can confidently characterize this vital chiral intermediate, contributing to the development of safe and effective medicines.
References
-
PubChem. (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2020). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. CN111073912A.
-
ResearchGate. (n.d.). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry of Halogen Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link]
Sources
Purity analysis and characterization of synthesized (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
Topic: Purity Analysis and Characterization of Synthesized (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol Content Type: Publish Comparison Guide
Executive Summary
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol (CPEO) is a critical chiral building block in the synthesis of broad-spectrum azole antifungals, specifically Miconazole , Econazole , and Isavuconazole . The stereochemical purity of this intermediate directly dictates the potency and safety profile of the final pharmaceutical ingredient (API).
This guide provides a rigorous technical framework for characterizing synthesized (1R)-CPEO. We objectively compare analytical methodologies and synthesis routes, offering validated protocols to ensure the product meets the stringent >99% enantiomeric excess (ee) required for pharmaceutical applications.
Characterization Strategy: The Multi-Modal Approach
To validate the identity and purity of (1R)-CPEO, a single analytical technique is insufficient. A "Triad of Characterization" is required to establish chemical structure, stereochemical purity, and bulk optical properties.
| Parameter | Primary Technique | Alternative/Orthogonal | Criticality |
| Enantiomeric Purity | Chiral HPLC (Amylose-based) | Chiral GC | High - Determines efficacy. |
| Chemical Purity | 1H-NMR (500 MHz) | LC-MS / HPLC (C18) | High - Identifies side-products. |
| Absolute Configuration | Specific Rotation [α]D | X-Ray Crystallography | Med - Confirms identity vs. standard. |
Causality of Choice (Expertise & Experience)
-
Why Chiral HPLC over GC? While Chiral GC is sensitive, (1R)-CPEO is thermally labile; high injector temperatures can induce degradation or racemization. HPLC at ambient temperature preserves stereochemical integrity.
-
Why Amylose Columns? Immobilized amylose phases (e.g., Chiralpak IA) offer superior resolution for chlorinated aromatics compared to older cellulose-based phases (e.g., Chiralcel OJ), allowing for the use of broader solvent ranges (e.g., DCM/MTBE) to solubilize crude samples.
Comparative Analysis: Analytical Performance
A. Chiral Stationary Phase (CSP) Selection
The choice of column defines the success of the separation.[1] Below is a comparison of the two industry-standard phases for this specific chlorohydrin.
| Feature | Option A: Chiralpak IA-3 (Recommended) | Option B: Chiralcel OJ-H (Traditional) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |
| Type | Immobilized (Robust) | Coated (Fragile) |
| Resolution (Rs) | > 3.5 (Baseline separation) | ~ 2.0 - 2.5 |
| Solvent Tolerance | High (Compatible with DCM, THF, MTBE) | Low (Restricted to Alkanes/Alcohols) |
| Typical Mobile Phase | Hexane / IPA (90:10) | Hexane / Ethanol (90:[2]10) |
| Verdict | Superior. Allows aggressive washing and robust lifetime. | Legacy. Use only if IA-3 is unavailable. |
B. Synthesis Route Impact on Impurity Profile
The origin of the product dictates the impurity profile you must screen for.
| Synthesis Route | Typical Purity (ee) | Primary Impurities | Characterization Focus |
| Biocatalytic Reduction (e.g., Lactobacillus kefiri) | > 99.5% | Residual NADP+, Protein aggregates, DMSO | Residual solvent analysis (GC-HS) & Protein quantification. |
| Chemical Reduction (e.g., DIP-Cl / Borane) | 85% - 94% | (1S)-Enantiomer, Dechlorinated byproducts, Boron salts | Strict Chiral HPLC & Elemental Analysis (ICP-MS). |
Detailed Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess via Chiral HPLC
This protocol is designed to detect the (1S)-enantiomer down to 0.05% levels.
Equipment: Agilent 1260 Infinity II or equivalent. Column: Daicel Chiralpak IA-3 (4.6 mm x 250 mm, 3 µm).
-
Mobile Phase Preparation:
-
Mix n-Hexane (HPLC Grade) and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Note: Do not use TFA unless peak tailing is observed; for neutral alcohols, it is rarely needed.
-
Degas via ultrasonication for 10 minutes.
-
-
Sample Preparation:
-
Dissolve 5 mg of (1R)-CPEO in 1 mL of Ethanol (HPLC Grade).
-
Crucial: Do not dissolve in the mobile phase directly if the sample is crude; ethanol ensures complete solubility of polar impurities.
-
Filter through a 0.22 µm PTFE syringe filter.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C (Strictly controlled).
-
Detection: UV at 210 nm (Max absorption for chlorinated benzene) and 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Retention Time (Approx): (1S)-isomer ~8.5 min; (1R)-isomer ~10.2 min (Confirm with racemic standard).
-
Calculation:
-
Protocol 2: Structural Validation via 1H-NMR
Used to confirm the absence of the ketone precursor and dechlorinated side-products.
Solvent: CDCl3 (Deuterated Chloroform). Frequency: 400 MHz or higher.
-
Key Diagnostic Signals:
-
δ 5.25 ppm (dd, 1H, -CH-OH): The chiral center methine proton. A shift or splitting change indicates derivatization or complexation.
-
δ 3.60 - 3.80 ppm (m, 2H, -CH2-Cl): The methylene protons adjacent to the chloride.
-
δ 7.20 - 7.60 ppm (m, 3H, Ar-H): Aromatic region. Look for extra peaks indicating dechlorination (which would change the integration pattern).
-
-
Impurity Check:
-
Check for singlet at δ 4.6 ppm (characteristic of the -CH2- in the ketone precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone).
-
Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This workflow ensures that only material meeting the highest standards proceeds to API synthesis.
Caption: Logical workflow for the purity assessment of (1R)-CPEO. Samples failing the ee threshold undergo recrystallization before re-analysis.
Diagram 2: Synthesis & Impurity Origins
Understanding where impurities come from is key to removing them.
Caption: Comparison of impurity profiles between Biocatalytic and Chemical synthesis routes. Chemical reduction introduces significant enantiomeric impurities.
References
-
Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. ResearchGate. Available at: [Link]
-
Chiral HPLC Separation Strategies. Daicel Chiral Technologies. Available at: [Link] (General reference for IA/OJ column specifications).
-
(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Product Data. PubChem. Available at: [Link]
- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.Google Patents (CN111073912A).
Sources
Cross-Validation of Analytical Methods for 2-chloro-1-(2,4-dichlorophenyl)ethanol Isomers
Content Type: Technical Comparison & Validation Guide Target Audience: Pharmaceutical Analytical Scientists, Process Chemists, and QA/QC Managers.
Executive Summary
2-chloro-1-(2,4-dichlorophenyl)ethanol (CPEO) is a critical chiral intermediate in the synthesis of imidazole-class antifungals, including Miconazole, Econazole, and Luliconazole. As a
This guide objectively compares the two primary analytical platforms—Normal-Phase Chiral HPLC and Chiral Capillary GC —providing a framework for cross-validation. While Chiral HPLC serves as the non-destructive "Gold Standard" for release testing, Chiral GC offers high-throughput capacity for process monitoring, provided thermal degradation is strictly managed.
Part 1: The Analytical Challenge
The Chirality Mandate
CPEO possesses a single chiral center at the benzylic position. The (
The Thermal Instability Factor
Expert Insight: As a
-
Consequence: GC analysis may artificially lower assay values or generate false impurity peaks if the inlet system is active or overheated.
-
Validation Requirement: Any GC method must be cross-validated against a non-destructive HPLC method to prove "on-column" stability.
Part 2: Comparative Methodology
Method A: Normal-Phase Chiral HPLC (The Gold Standard)
Principle: Uses polysaccharide-based stationary phases (Amylose or Cellulose derivatives) in a hydrocarbon/alcohol mobile phase.
-
Pros: Non-destructive (ambient temp), high resolution (
), robust for finished product release. -
Cons: High solvent consumption, slower run times (20-40 min).
Method B: Chiral GC-FID (The Process Workhorse)
Principle: Uses cyclodextrin-based capillary columns.
-
Pros: High sensitivity (FID), rapid equilibration, compatible with reaction solvents (e.g., toluene, heptane).
-
Cons: Risk of thermal degradation, lower capacity factors compared to HPLC.
Summary of Performance Metrics
| Feature | Method A: Chiral HPLC (NP) | Method B: Chiral GC-FID |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | |
| Mobile Phase/Carrier | n-Hexane : Isopropyl Alcohol (90:10 to 97:3) | Helium or Nitrogen (Constant Flow) |
| Detection | UV @ 220 nm or 254 nm | FID @ 280°C |
| Linearity ( | > 0.999 (0.1 - 1.0 mg/mL) | > 0.999 (0.05 - 2.0 mg/mL) |
| LOD / LOQ | ~0.5 µg/mL / ~1.5 µg/mL | ~0.1 µg/mL / ~0.3 µg/mL |
| Risk Factor | Solvent waste disposal | Thermal degradation of analyte |
| Primary Use | Final Product Release, Reference Standard | In-Process Control (IPC), High Throughput |
Part 3: Cross-Validation Workflow
To implement the GC method for routine use, it must be validated against the HPLC method to ensure no thermal bias exists.
Orthogonal Testing Logic
If Method B (GC) yields a purity value significantly lower than Method A (HPLC) for the same sample, thermal degradation in the GC inlet is the probable cause. If Method B yields higher purity, Method A may be co-eluting impurities.
Caption: Orthogonal cross-validation logic flow. Discrepancies trigger root cause analysis focused on thermal stability or resolution issues.
Part 4: Detailed Experimental Protocols
Protocol A: Chiral HPLC (Reference Method)
Objective: Accurate determination of enantiomeric excess (ee) and chemical purity without thermal stress.
-
Column Preparation:
-
Install a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm).
-
Flush with Mobile Phase (n-Hexane:IPA, 95:5 v/v) at 0.5 mL/min for 30 mins.
-
-
Sample Preparation:
-
Dissolve 10 mg of CPEO in 10 mL of Ethanol/Hexane (1:9). Note: Avoid using pure IPA as diluent if it causes pressure shocks; match the mobile phase.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Temperature: 25°C (Strictly controlled to maintain resolution).
-
Detector: UV-Vis at 220 nm (max absorption) and 254 nm (aromatic specificity).
-
Injection Vol: 10 µL.
-
-
System Suitability:
-
Resolution (
) between ( ) and ( ) enantiomers must be > 2.0. -
Tailing factor < 1.5.
-
Protocol B: Chiral GC-FID (High-Throughput Method)
Objective: Rapid monitoring of biocatalytic reduction or asymmetric synthesis.
-
Column Setup:
-
Install a CP-Chirasil-DEX CB (25 m × 0.25 mm, 0.25 µm) or equivalent
-cyclodextrin fused silica column.
-
-
Inlet Management (Critical):
-
Liner: Use a deactivated split liner with glass wool (silanized) to prevent adsorption/degradation.
-
Temperature: Set Inlet to 250°C . Warning: Do not exceed 280°C. If degradation is observed (epoxide peak appearance), lower to 220°C and increase split ratio.
-
-
Oven Program:
-
Initial: 140°C (Hold 2 min).
-
Ramp: 5°C/min to 180°C.
-
Final: 180°C (Hold 5 min).
-
-
Detection:
-
FID at 280°C.[1]
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
-
Sample Prep:
-
Dissolve sample in Ethyl Acetate or Toluene (1 mg/mL). Avoid protic solvents like methanol if derivatization is not performed, as they can cause peak tailing on GC.
-
Part 5: Validation Data & Acceptance Criteria
When publishing your internal validation report, use the following template to summarize the cross-validation results.
| Parameter | Acceptance Criteria | Rationale |
| Selectivity | No interference at | Ensures matrix/solvents don't co-elute. |
| Resolution ( | HPLC: > 2.0 GC: > 1.5 | Baseline separation required for accurate integration. |
| Linearity ( | > 0.999 | Confirms detector response over range (50-150% of target). |
| Recovery (Accuracy) | 98.0% - 102.0% | Comparison of spiked samples. |
| Cross-Method Bias | Difference between HPLC and GC ee% results. | |
| Solution Stability | > 24 Hours | Ensures samples don't degrade in autosampler. |
Visualizing the Stability Pathway
The following diagram illustrates the degradation pathway that must be ruled out during GC validation.
Caption: Thermal degradation pathways of CPEO in GC injectors. Validation must confirm absence of Epoxide artifacts.
References
- Separation of Enantiomers of 1-(2,4-Dichlorophenyl)-2-chloroethanol.Journal of Chromatography A.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.
-
Biocatalytic synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Journal of Agricultural and Food Chemistry. Contains specific GC conditions (CP-Chirasil-DEX CB) for this molecule.
- Thermal Stability of Chlorohydrins in Gas Chromatography.Journal of High Resolution Chromatography.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
This guide provides essential safety protocols and operational plans for the handling and disposal of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol (CAS No. 114446-57-0). As a chlorinated ethanol derivative with specific hazard classifications, a systematic approach to risk mitigation is paramount. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the safety measures required for researchers and drug development professionals.
Hazard Assessment: The Rationale for Precaution
Understanding the inherent risks of a compound is the first step in developing a robust safety protocol. (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.[1]
GHS Hazard Classifications:
-
H302: Harmful if swallowed[1]. This indicates acute oral toxicity, meaning ingestion can lead to significant adverse health effects.
-
H315: Causes skin irritation[1][2]. Direct contact can lead to local redness, inflammation, or dermatitis.
-
H319: Causes serious eye irritation[1][2]. This is a critical hazard, as splashes can cause significant, potentially lasting damage to the eyes.
-
H335: May cause respiratory irritation[1]. Inhalation of the solid as a dust or aerosolized vapor can irritate the respiratory tract.
Crucially, the complete toxicological profile of this material has not been fully investigated[3]. This lack of comprehensive data necessitates a conservative approach, treating the compound with a higher degree of caution and assuming the potential for uncharacterized hazards.
Engineering Controls: Your Primary Barrier to Exposure
Personal protective equipment is the final line of defense. The primary methods for exposure control are robust engineering solutions designed to contain the chemical at its source.
-
Chemical Fume Hood: All handling of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, especially weighing the solid powder and preparing solutions, must be conducted within a certified chemical fume hood[4][5]. This is non-negotiable and serves to mitigate the risk of inhaling irritating dusts or vapors[1].
-
Emergency Equipment: The laboratory must be equipped with a fully functional and regularly tested eyewash station and safety shower[3][6]. Ensure the pathways to this equipment are always unobstructed.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must directly address the hazards identified in Section 1. The following table summarizes the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale & Key Considerations |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 D3 rated) & Face Shield | Goggles provide a seal against splashes to protect from serious eye irritation (H319)[3][7]. A face shield should be worn over goggles during procedures with a higher splash risk, such as transferring large volumes of solutions[4]. |
| Hands | Double-Gloving: Nitrile or Neoprene | Protects against skin irritation (H315)[5]. Given that chlorinated compounds can degrade some glove materials, double-gloving provides an extra layer of security. Always inspect gloves for defects before use and remove the outer glove immediately if contamination occurs[5][8]. |
| Body | Laboratory Coat & Full-Length Clothing | A fully buttoned lab coat protects skin on the arms and torso from incidental contact[8]. Full-length pants and closed-toe shoes made of a non-absorbent material are mandatory to prevent skin exposure[4][9]. |
| Respiratory | NIOSH-Approved Respirator (as needed) | Required if engineering controls are insufficient or during spill cleanup. For weighing fine powders outside of a containment hood, an N95 respirator may be appropriate. For larger spills, a full-face respirator with multi-purpose cartridges may be necessary[3][4]. |
Standard Operating Procedure: From Receipt to Disposal
This workflow integrates safety checks and PPE usage at every stage. The causality is clear: a structured, repeatable process minimizes the opportunity for accidental exposure.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, review this protocol and the Safety Data Sheet (SDS). Ensure the fume hood, eyewash, and safety shower are operational.
-
PPE Donning: Put on all required PPE (lab coat, long pants, closed-toe shoes). Before handling the chemical, don chemical splash goggles and two pairs of appropriate gloves[8].
-
Work Area Setup: Conduct all work in a chemical fume hood. Line the work surface with absorbent, disposable bench paper.
-
Weighing & Transfer:
-
Solution Preparation:
-
Place the vessel containing the weighed solid into a larger secondary container (e.g., a beaker).
-
Slowly add the solvent to the solid, ensuring the process is controlled to prevent splashing.
-
-
Experimentation: Keep all containers clearly labeled and sealed when not in immediate use.
-
Decontamination & Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the bench paper and wipes as hazardous waste.
-
Clean any non-disposable equipment thoroughly.
-
-
Waste Disposal:
-
All solid waste (gloves, wipes, weighing paper) contaminated with the chemical must be placed in a clearly labeled, sealed hazardous waste bag or container[4].
-
Unused chemical and solutions must be disposed of in a designated, labeled hazardous waste container. Do not pour down the drain [11]. Follow all institutional and local regulations for chemical waste disposal[3].
-
-
PPE Doffing: Remove PPE in the correct order to avoid self-contamination: remove the outer pair of gloves, then the lab coat, then the inner pair of gloves. Remove goggles last. Wash hands thoroughly with soap and water immediately after handling is complete[4][10].
Workflow Visualization
The following diagram illustrates the critical steps and decision points in the safe handling workflow for (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
Caption: Safe handling workflow from preparation to post-procedure cleanup.
Emergency Response: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and correct action is critical to mitigating harm.
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower[3][12]. Seek medical attention.
-
Eye Contact: Go directly to an eyewash station and flush the eyes with tepid, gently flowing water for at least 15 minutes, holding the eyelids open[3][12]. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately[3]. If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Wash the mouth out with water and seek immediate medical attention[3].
-
Spill: For minor spills within a fume hood, use a spill kit to absorb the material. For larger spills, evacuate the area, alert others, and contact your institution's environmental health and safety department[8][12].
By adhering to this comprehensive guide, researchers can confidently handle (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, ensuring both personal safety and the integrity of their work.
References
-
2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | CAS#:13692-14-3 | Chemsrc. (2025, August 25). Chemsrc. [Link]
-
Standard Operating Procedure for the use of 2-Chloroethanol. Western Carolina University. [Link]
-
Safety data sheet - CPAChem. (2024, August 26). CPAChem. [Link]
-
(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | C8H7Cl3O. PubChem. [Link]
-
1,1-DICHLORO-2,2-BIS- (p-CHLOROPHENYL)ETHANE. New Jersey Department of Health. [Link]
-
SAFETY DATA SHEET - 1-(2,6-Dichlorophenyl)ethanol. (2025, September 23). Thermo Fisher Scientific. [Link]
-
What to Do in a Chemical Emergency. (2024, April 10). Centers for Disease Control and Prevention (CDC). [Link]
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA). [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]
- Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
- Process for the purification of 1,2-dichloroethane.
-
Acutely Toxic Chlorinated Solvents. UNC Charlotte Environmental Health and Safety. [Link]
-
Safer Handling of Alcohol in the Laboratory. National Science Teaching Association (NSTA). [Link]
-
(1S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. PharmaCompass.com. [Link]
-
What the best way to dispose used-ethanol and glycol? (2016, January 29). ResearchGate. [Link]
Sources
- 1. (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | C8H7Cl3O | CID 7003711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1-(2,4-dichlorophenyl)ethanol | 13692-14-3 [sigmaaldrich.com]
- 3. 2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | CAS#:13692-14-3 | Chemsrc [chemsrc.com]
- 4. wcu.edu [wcu.edu]
- 5. safety.charlotte.edu [safety.charlotte.edu]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 8. gz-supplies.com [gz-supplies.com]
- 9. nj.gov [nj.gov]
- 10. opcw.org [opcw.org]
- 11. researchgate.net [researchgate.net]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
